Technical Documentation Center

4-(oxan-4-ylmethoxy)piperidine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(oxan-4-ylmethoxy)piperidine
  • CAS: 933701-53-2

Core Science & Biosynthesis

Foundational

4-(oxan-4-ylmethoxy)piperidine CAS number 933701-53-2

This guide serves as a definitive technical resource for 4-(oxan-4-ylmethoxy)piperidine (CAS 933701-53-2), a specialized heterocycle-substituted piperidine building block. It is designed for medicinal chemists and proces...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for 4-(oxan-4-ylmethoxy)piperidine (CAS 933701-53-2), a specialized heterocycle-substituted piperidine building block. It is designed for medicinal chemists and process scientists seeking to modulate lipophilicity and metabolic stability in drug candidates.

CAS Number: 933701-53-2 Formula: C₁₁H₂₁NO₂ Molecular Weight: 199.29 g/mol IUPAC Name: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)piperidine[1]

Executive Summary & Core Utility

4-(oxan-4-ylmethoxy)piperidine is a bifunctional saturated heterocycle widely utilized in modern drug discovery. It functions primarily as a polar, non-aromatic spacer . By linking a piperidine ring (a versatile amine handle) to a tetrahydropyran (THP) ring via a flexible ether tether, this scaffold offers a strategic advantage over traditional bis-cyclohexyl or biphenyl systems.

Key Applications
  • Lipophilicity Modulation: The oxygen atom in the THP ring and the ether linkage lower the LogP/LogD compared to all-carbon analogs, improving aqueous solubility.

  • Metabolic Stability: The saturated rings resist rapid oxidative metabolism (e.g., CYP450 aromatization) common in phenyl-linked scaffolds.

  • GPCR & Kinase Linkers: Frequently employed in the design of inhibitors for targets like Autotaxin (ATX) , GPR119 , and Muscarinic receptors , where a specific distance between a basic amine and a distal lipophilic pocket is required.

Chemical Architecture & Properties[2]

The molecule consists of two chair-conformation rings linked by a methylene-ether bridge. This flexibility allows the molecule to adopt multiple conformations to fit binding pockets, while the ether oxygen acts as a weak hydrogen bond acceptor.

Physicochemical Profile
PropertyValue (Predicted)Significance
LogP ~0.8 – 1.2Ideal for CNS and oral drug availability (Lipinski compliant).
TPSA ~21.3 ŲLow polar surface area suggests good membrane permeability.
pKa (Conj. Acid) ~10.8 (Piperidine NH)Highly basic; exists as a cation at physiological pH.
H-Bond Donors 1 (NH)Amenable to further functionalization (Amide coupling, SNAr).
H-Bond Acceptors 2 (Ether O, THP O)Provides specific interaction points with protein residues.

Synthetic Methodology

The synthesis of CAS 933701-53-2 typically follows a convergent route involving a Williamson Ether Synthesis followed by N-deprotection.

Protocol: Convergent Ether Synthesis

Prerequisites: Inert atmosphere (N₂ or Ar), anhydrous solvents.

Step 1: Ether Coupling
  • Reagents: N-Boc-4-hydroxypiperidine (1.0 eq), 4-(Bromomethyl)tetrahydro-2H-pyran (1.1 eq), Sodium Hydride (NaH, 60% dispersion, 1.2 eq).

  • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Dissolve N-Boc-4-hydroxypiperidine in DMF at 0°C.

    • Add NaH portion-wise. Stir for 30 min to generate the alkoxide.

    • Add 4-(Bromomethyl)tetrahydro-2H-pyran dropwise.

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Quench: Carefully add water/ice. Extract with EtOAc.[2]

    • Purification: Flash column chromatography (Hexane/EtOAc).

Step 2: Deprotection
  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:4).

  • Procedure:

    • Dissolve the Boc-intermediate in the chosen acid solution.

    • Stir at RT for 2–4 hours until TLC shows complete consumption.

    • Workup: Concentrate in vacuo. If the HCl salt is desired, triturate with diethyl ether. For the free base, neutralize with saturated NaHCO₃ and extract with DCM/MeOH (9:1).

Synthesis Workflow Diagram

Synthesis Start1 N-Boc-4-Hydroxypiperidine Step1 Ether Coupling (NaH, DMF, 0°C -> RT) Start1->Step1 Start2 4-(Bromomethyl)tetrahydropyran Start2->Step1 Inter Intermediate: N-Boc-4-(oxan-4-ylmethoxy)piperidine Step1->Inter Step2 Deprotection (HCl/Dioxane or TFA) Inter->Step2 Final Target Product: 4-(oxan-4-ylmethoxy)piperidine (CAS 933701-53-2) Step2->Final

Figure 1: Convergent synthetic pathway for CAS 933701-53-2 via Williamson ether synthesis.

Medicinal Chemistry Applications

This building block is strategically selected when a "linker" region in a drug molecule needs to be extended without adding excessive lipophilicity (which leads to poor solubility and high clearance).

Strategic Decision Logic

Use 4-(oxan-4-ylmethoxy)piperidine when:

  • Solubility is poor: Replacing a cyclohexyl-methyl group with a tetrahydropyran-methyl group lowers LogP by ~1–1.5 units.

  • H-Bonding is needed: The ether oxygen can engage in water-mediated bridges or direct H-bonding with the target protein.

  • Metabolic Hotspots exist: The ether linkage blocks metabolism at the 4-position of the piperidine, a common site for oxidation.

Application Workflow

MedChem Problem Drug Optimization Challenge: Linker Region too Lipophilic? Option1 Use Cyclohexyl Linker (High LogP, Low Solubility) Problem->Option1 No Option2 Use 4-(Oxan-4-ylmethoxy)piperidine (CAS 933701-53-2) Problem->Option2 Yes Outcome1 Result: Improved Solubility Lower Clearance Option2->Outcome1 Outcome2 Result: Maintained Steric Bulk (Bioisostere) Option2->Outcome2

Figure 2: Decision logic for incorporating the oxan-ylmethoxy-piperidine scaffold in lead optimization.

Handling & Safety

  • Physical State: Typically supplied as a viscous oil or low-melting solid (Free base); Hydrochloride salt is a white solid.

  • Hazards: Irritant to eyes, respiratory system, and skin.

  • Storage: Hygroscopic (HCl salt). Store under inert gas at 2–8°C.

  • Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.

References

  • Chemical Identity & Properties: PubChem. 4-(oxan-4-yloxy)piperidine hydrochloride (Analogous Structure Analysis). National Library of Medicine. Link

  • Synthetic Methodology (Piperidine Ethers): BenchChem. Synthesis of Spirocyclic Compounds from 4-(Oxan-3-yl)piperidine (General Ether Synthesis Protocols). Link

  • Patent Application (Medicinal Use): F. Hoffmann-La Roche AG. Heterocyclic compounds useful as dual ATX/CA inhibitors. US Patent 11,059,794. Link

  • Patent Application (Linker Chemistry): Vertex Pharmaceuticals. Melt-extruded solid dispersions containing an apoptosis-inducing agent (Linker Examples). US Patent App.[3][4] 2012/0108590. Link

Sources

Exploratory

4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine structure and properties

The following technical guide details the structure, properties, synthesis, and medicinal chemistry applications of 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine . Executive Summary 4-(Tetrahydro-2H-pyran-4-ylmethoxy)pip...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure, properties, synthesis, and medicinal chemistry applications of 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine .

Executive Summary

4-(Tetrahydro-2H-pyran-4-ylmethoxy)piperidine (CAS: 933701-53-2) is a specialized heterocyclic building block widely utilized in modern drug discovery.[1] It serves as a strategic pharmacophore, combining a basic piperidine core with a polar, non-basic tetrahydropyran moiety via a flexible ether linker. This specific architecture allows medicinal chemists to modulate lipophilicity (LogP) and metabolic stability while maintaining hydrogen bond acceptor capabilities. It is frequently employed as a bioisostere for benzyl ether motifs to improve aqueous solubility and reduce CYP450 inhibition liability.

Chemical Identity & Structural Analysis[2]

Nomenclature and Identification[3]
  • IUPAC Name: 4-(Tetrahydro-2H-pyran-4-ylmethoxy)piperidine[1]

  • CAS Number: 933701-53-2[1]

  • Molecular Formula: C₁₁H₂₁NO₂[1]

  • SMILES: C1CNCCC1OCc2ccncc2 (Generic representation of class) -> Corrected: C1CNCCC1OCC2CCOCC2

  • Molecular Weight: 199.29 g/mol [1]

Physicochemical Properties

The compound exists as a secondary amine, typically supplied as a hydrochloride salt or a free base oil. Its dual-ring system balances basicity and polarity.[1]

PropertyValue (Approx/Calc)Significance in Drug Design
Molecular Weight 199.29Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery).[1]
cLogP 0.8 – 1.2Optimal range for oral bioavailability; less lipophilic than benzyl analogs.
TPSA ~21.3 ŲGood membrane permeability; crosses BBB if pKa is masked.
pKa (Piperidine NH) ~10.8Highly basic; exists as a cation at physiological pH (7.4).
H-Bond Donors 1 (NH)Key interaction point for aspartate residues in GPCRs/Kinases.[1]
H-Bond Acceptors 2 (Ether O, Pyran O)Solvation and receptor binding.
Structural Logic Diagram

The molecule is composed of three distinct functional zones.

G cluster_0 Pharmacophoric Features Piperidine Piperidine Ring (Basic Head) Linker Methoxy Ether (Stable Linker) Piperidine->Linker C4 Attachment Pyran Tetrahydropyran (Polar Tail) Linker->Pyran Methylene Bridge

Figure 1: Structural decomposition of the molecule highlighting functional zones.[2]

Synthetic Routes & Experimental Protocols

The synthesis of this core requires differentiating the reactivity of the two rings. The most robust industrial route involves a Williamson Ether Synthesis utilizing a protected piperidine to prevent N-alkylation side reactions.[1]

Retrosynthetic Analysis

The target bond is the ether oxygen-carbon bond.[1]

  • Disconnection: Piperidine-4-O — CH₂-Pyran[1]

  • Precursors: N-Protected-4-hydroxypiperidine (Nucleophile) + 4-(Bromomethyl)tetrahydropyran (Electrophile).[1]

Detailed Synthesis Protocol (Step-by-Step)

Step 1: N-Protection Reagent: Di-tert-butyl dicarbonate (Boc₂O).[1]

  • Protocol: Dissolve 4-hydroxypiperidine (1.0 eq) in DCM/NaOH. Add Boc₂O (1.1 eq) at 0°C. Stir RT for 4h.

  • Yield: >95% (N-Boc-4-hydroxypiperidine).[1]

Step 2: Ether Formation (Critical Step) This step utilizes Sodium Hydride (NaH) to generate the alkoxide, which then attacks the pyran electrophile.

  • Reagents:

    • N-Boc-4-hydroxypiperidine (1.0 eq)[1][3]

    • 4-(Bromomethyl)tetrahydropyran (1.2 eq) [Alternatively: 4-(Tosyloxy)methyltetrahydropyran][1]

    • Sodium Hydride (60% in oil, 1.5 eq)

    • Solvent: Anhydrous DMF or THF.

  • Procedure:

    • Activation: In a flame-dried flask under Argon, dissolve N-Boc-4-hydroxypiperidine in anhydrous DMF. Cool to 0°C.[4][5]

    • Deprotonation: Carefully add NaH portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 min, then RT for 30 min to ensure complete alkoxide formation.

    • Alkylation: Cool back to 0°C. Add 4-(Bromomethyl)tetrahydropyran dropwise.

    • Reaction: Heat to 60–80°C for 12–16 hours. Monitor by TLC/LCMS (Disappearance of alcohol).

    • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with water and brine (critical to remove DMF). Dry over Na₂SO₄.[4]

    • Purification: Flash chromatography (Hexane/EtOAc).

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Procedure: Dissolve intermediate in DCM. Add acid.[3] Stir 2h. Evaporate volatiles.[4]

  • Product: 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine hydrochloride.[1]

Reaction Pathway Diagram[1]

Synthesis SM1 4-Hydroxypiperidine Int1 N-Boc-4-Hydroxypiperidine SM1->Int1 Protection Reagent1 Boc2O / Base Reagent1->Int1 Int2 N-Boc-Protected Ether Int1->Int2 Williamson Ether Synthesis SM2 4-(Bromomethyl) tetrahydropyran SM2->Int2 Reagent2 NaH / DMF / Heat Reagent2->Int2 Product FINAL PRODUCT (HCl Salt) Int2->Product Deprotection Reagent3 HCl / Dioxane Reagent3->Product

Figure 2: Synthetic workflow for the preparation of the target piperidine ether.

Medicinal Chemistry Applications

Bioisosteric Replacement

This moiety is a classic phenyl ether bioisostere .

  • Problem: Benzyl ethers often suffer from rapid metabolic oxidation (benzylic hydroxylation) and high lipophilicity (increasing non-specific binding).

  • Solution: Replacing the phenyl ring with a tetrahydropyran lowers LogP by ~1.5–2.0 units and removes the metabolic "hotspot" of the aromatic ring, while retaining the spatial volume and ether acceptor.

Solubility Enhancement

The ether oxygen and the pyran oxygen serve as weak hydrogen bond acceptors. This increases the aqueous solubility of the parent drug molecule compared to all-carbon linkers (e.g., cyclohexyl analogs), often improving oral bioavailability (F%).

Therapeutic Areas[1][2][6]
  • GPCR Ligands: Used in Muscarinic and Serotonin receptor antagonists to extend into the orthosteric binding pocket.

  • Kinase Inhibitors: The piperidine nitrogen often binds to the hinge region or solvent front, while the pyran tail extends into the ribose pocket or hydrophobic back-cleft.

  • VAP-1 Inhibitors: Patent literature suggests this scaffold is used in Vascular Adhesion Protein-1 inhibitors for treating diabetic nephropathy.[1]

Safety & Handling

  • Hazards: As a secondary amine, the free base is corrosive and an irritant to eyes/skin. The hydrochloride salt is hygroscopic and an irritant.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents. The ether linkage is generally stable to acid/base, but the amine is reactive toward electrophiles (acid chlorides, aldehydes).

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Piperidine Derivatives. Retrieved from [Link]

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Standard reference for N-Boc protection protocols).

  • Google Patents. (2012). WO2012124696A1 - Guanidine compound (VAP-1 Inhibitor).[1] Retrieved from

Sources

Foundational

Technical Guide: Chemical Properties of Piperidine-Oxane Ether Linkers

This guide provides an in-depth technical analysis of Piperidine-Oxane Ether Linkers , a privileged structural motif in modern medicinal chemistry used to optimize physicochemical properties (LogD, solubility) and metabo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Piperidine-Oxane Ether Linkers , a privileged structural motif in modern medicinal chemistry used to optimize physicochemical properties (LogD, solubility) and metabolic stability in drug candidates.

Executive Summary

The Piperidine-Oxane Ether motif—specifically defined as the ether linkage between a piperidine ring and a tetrahydropyran (oxane) ring—represents a strategic scaffold in fragment-based drug design (FBDD). By replacing carbocyclic linkers (e.g., cyclohexyl-ethers) with the oxane moiety, medicinal chemists can lower lipophilicity (


) while maintaining steric bulk and defining specific vectors for target engagement.

This guide analyzes the 4-(piperidin-4-yloxy)tetrahydro-2H-pyran core, distinguishing between the metabolically stable 4-linked ethers and the acid-labile 2-linked acetals. It details synthetic routes, conformational dynamics, and metabolic liabilities essential for high-affinity ligand design.[1]

Part 1: Structural & Conformational Analysis

The Core Architecture

The linker consists of two saturated six-membered rings connected by an oxygen atom. The connectivity is critical for chemical stability:

  • Stable Scaffold (Target): 4-(piperidin-4-yloxy)oxane . The ether oxygen is attached to the C4 position of the oxane ring. This is a true ether, chemically stable to physiological pH ranges (1.0–8.0).

  • Unstable Scaffold (Avoid): 2-(piperidin-4-yloxy)oxane . The oxygen is attached to the anomeric C2 position. This forms a cyclic acetal (glycoside-like), which is susceptible to acid-catalyzed hydrolysis in the stomach (

    
    ), releasing the piperidine and 5-hydroxypentanal.
    
Conformational Dynamics

Both rings predominantly adopt a chair conformation (


). The ether linkage introduces specific torsional constraints.
  • Piperidine Ring: The nitrogen atom allows for rapid pyramidal inversion, but in drug-like molecules, it is often substituted (N-R), locking the substituent in an equatorial position to minimize 1,3-diaxial strain (

    
    -value ~2.5 kcal/mol for N-Me).
    
  • Oxane (THP) Ring:

    • Anomeric Effect (C2-Substitution): If the ether were at C2, the axial conformer would be stabilized by the anomeric effect (

      
      ).
      
    • Equatorial Preference (C4-Substitution): In the stable C4-linker, the piperidine-ether substituent prefers the equatorial orientation. Unlike cyclohexane, the C-O bonds in the oxane ring shorten the C2-C3 and C5-C6 bonds, slightly flattening the chair, but the equatorial preference remains dominant to avoid steric clash with axial protons at C2/C6.

Electronic Properties & Basicity
  • 
     Modulation:  The secondary amine of piperidine typically has a 
    
    
    
    of ~11.0. The inductive effect of the ether oxygen (3 bonds away) lowers this slightly (
    
    
    ~9.5–10.0), improving bioavailability by increasing the fraction of neutral species at physiological pH compared to alkyl-piperidines.
  • Lipophilicity: Replacing a cyclohexyl ring with an oxane ring typically lowers

    
     by ~1.0–1.5 units due to the polarity of the ether oxygen and its capacity as a hydrogen bond acceptor (HBA).
    

Part 2: Synthetic Methodologies

The synthesis of the core 4-(piperidin-4-yloxy)tetrahydro-2H-pyran requires avoiding the formation of the kinetic acetal product.

Strategy A: Nucleophilic Aromatic Substitution ( ) Precursor

Note: This route is used when the piperidine is attached to an aromatic core, and the oxane is built or attached separately. However, for the direct Piperidine-O-Oxane bond formation, standard alkylation is preferred.

Strategy B: Williamson Ether Synthesis (Recommended)

This is the most robust route for generating the stable 4-ether linkage.

  • Deprotonation: N-Boc-4-hydroxypiperidine is treated with Sodium Hydride (NaH) in DMF or THF.

  • Alkylation: Reaction with 4-iodotetrahydropyran (or 4-tosyloxytetrahydropyran).

    • Constraint: 4-halotetrahydropyrans are less reactive than acyclic halides due to ring strain in the transition state. Heating (

      
      ) is often required.
      
  • Deprotection: Acidic cleavage of the Boc group (TFA/DCM) yields the free amine.

Strategy C: Reductive Etherification

A milder alternative using organosilanes, avoiding strong bases.

  • Reagents: N-Boc-piperidin-4-one + 4-hydroxytetrahydropyran (or vice versa) +

    
     + TMSOTf (Catalyst).
    
  • Mechanism: Formation of an oxocarbenium intermediate followed by hydride delivery. This is less common for ether-ether coupling but effective for ether-alkyl coupling.

Part 3: Metabolic Stability & Toxicology

Metabolic Soft Spots

The Piperidine-Oxane ether is relatively robust, but specific metabolic pathways must be monitored during lead optimization:

  • O-Dealkylation (CYP450 mediated): The ether carbon adjacent to the oxygen is susceptible to hydroxylation (typically by CYP2D6 or CYP3A4), leading to hemiacetal formation and subsequent cleavage.

    • Mitigation: Introduction of steric bulk (e.g., methyl groups) or fluorine atoms adjacent to the ether oxygen (

      
      -fluorination) can block this site.
      
  • N-Oxidation: The piperidine nitrogen is a primary site for FMO-mediated N-oxidation.

  • Ring Oxidation: The C3/C5 positions of the piperidine ring are prone to oxidative metabolism.

hERG Liability

Piperidine linkers are notorious for hERG channel inhibition (cardiotoxicity risk) due to the basic nitrogen interacting with the channel's pore (Tyr652/Phe656).

  • Oxane Advantage: The oxane ring reduces the overall lipophilicity (LogP) of the molecule. Since hERG binding correlates with high LogP and basicity, the Piperidine-Oxane motif often shows reduced hERG liability compared to Piperidine-Cyclohexane analogues.

Part 4: Visualization & Protocols

Synthetic Pathway Diagram

The following diagram illustrates the Williamson Ether Synthesis route to the core scaffold.

Synthesis SM1 N-Boc-4-hydroxypiperidine Inter Intermediate Ether (N-Boc Protected) SM1->Inter 1. NaH, DMF, 0°C 2. Add SM2, 60°C SM2 4-Iodotetrahydropyran SM2->Inter Product 4-(Piperidin-4-yloxy)oxane (Target Scaffold) Inter->Product TFA, DCM (Boc Deprotection)

Caption: Figure 1: Convergent synthesis of the stable 4-(piperidin-4-yloxy)oxane scaffold via Williamson etherification.

Metabolic Liability Map

This diagram highlights the sites susceptible to enzymatic degradation.

Metabolism Core Piperidine-O-Oxane Scaffold CYP_Dealk CYP450 O-Dealkylation Core->CYP_Dealk Ether C-H (Cleavage Risk) FMO_Nox FMO N-Oxidation Core->FMO_Nox Piperidine N (Polar Metabolite) CYP_C_Ox CYP450 C-Hydroxylation Core->CYP_C_Ox Piperidine C3/C5 (Ring Opening)

Caption: Figure 2: Primary metabolic soft spots. O-dealkylation leads to fragmentation; N-oxidation increases polarity.

Part 5: Experimental Protocol (Synthesis of Core)

Objective: Synthesis of tert-butyl 4-((tetrahydro-2H-pyran-4-yl)oxy)piperidine-1-carboxylate.

  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Deprotonation: Add N-Boc-4-hydroxypiperidine (1.0 equiv, 10 mmol) and anhydrous DMF (50 mL). Cool to 0°C in an ice bath.

  • Base Addition: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv, 12 mmol) portion-wise. Evolution of

    
     gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.
    
  • Alkylation: Add 4-iodotetrahydropyran (1.2 equiv, 12 mmol) (Note: 4-bromotetrahydropyran can be used but requires longer reaction times or addition of catalytic KI).

  • Reaction: Heat the mixture to 60°C for 12–18 hours. Monitor by TLC (stain with Ninhydrin or PMA) or LC-MS.

  • Workup: Quench carefully with saturated

    
     solution (20 mL). Extract with Ethyl Acetate (
    
    
    
    mL). Wash combined organics with water (
    
    
    ) and brine (
    
    
    ). Dry over
    
    
    , filter, and concentrate in vacuo.
  • Purification: Purify the residue via flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the ether product as a colorless oil.

References

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Synthesis of Piperidine Ethers: Ma, X., et al. (2022). "Design, synthesis, and biological evaluation of 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as potent EGFR inhibitors." Bioorganic & Medicinal Chemistry, 74, 117052. Link

  • Conformational Analysis of THP: Wiberg, K. B., et al. (2005). "Intrinsic conformational preferences of substituted cyclohexanes and tetrahydropyrans." Journal of Physical Chemistry A, 109(15), 3493–3501. Link

  • Metabolic Stability of Ethers: Nassar, A. E., et al. (2004). "Improving the metabolic stability of drug candidates."[1][2] Expert Opinion on Drug Metabolism & Toxicology, 5(4), 393-406. Link

  • THP in Medicinal Chemistry: "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepaper. Link

Sources

Exploratory

Technical Whitepaper: 4-(oxan-4-ylmethoxy)piperidine

This technical guide details the chemical identity, synthesis, and application of 4-(oxan-4-ylmethoxy)piperidine , a critical molecular scaffold in modern medicinal chemistry. Role: Molecular Scaffold & Linker Strategy P...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 4-(oxan-4-ylmethoxy)piperidine , a critical molecular scaffold in modern medicinal chemistry.

Role: Molecular Scaffold & Linker Strategy Primary Application: Physicochemical Property Optimization in Drug Discovery

Executive Summary

4-(oxan-4-ylmethoxy)piperidine (also known as 4-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine) serves as a strategic building block in the synthesis of pharmaceutical agents. It is characterized by a piperidine ring linked via an ether methylene bridge to a tetrahydropyran (oxane) moiety.

This scaffold is highly valued for its ability to lower lipophilicity (LogP) while maintaining steric bulk similar to biphenyl or cyclohexyl-phenyl systems. It is frequently employed in PROTAC (Proteolysis Targeting Chimera) linker design and as a solvent-front binder in kinase inhibitors to improve metabolic stability and aqueous solubility.

Chemical Identity & Specifications

ParameterTechnical Specification
IUPAC Name 4-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine
Common Name 4-(Oxan-4-ylmethoxy)piperidine
CAS Registry Number 933701-53-2
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
SMILES C1CNCCC1OCC2CCOCC2
InChI String InChI=1S/C11H21NO2/c1-2-12-3-4-11(1)14-8-10-5-6-13-7-9-10/h10-12H,1-9H2

Physicochemical Profile

Understanding the "why" behind this molecule requires analyzing its property profile. The ether linkage acts as a hydrogen bond acceptor (HBA) without adding a donor (HBD), modulating the electronic environment of the piperidine nitrogen.

PropertyValue (Predicted/Exp)Impact on Drug Design
cLogP ~1.1 – 1.5Moderate Lipophilicity: Ideal for CNS penetration without excessive protein binding.
TPSA ~30-40 ŲPolar Surface Area: Favorable for membrane permeability.
pKa (Conj. Acid) ~10.8 (Piperidine NH)Basic Center: Allows for salt formation (HCl, TFA) to improve solubility.
Rotatable Bonds 3Conformational Flexibility: Sufficient for induced fit binding but rigid enough to minimize entropic penalty.

Synthesis Protocol

Methodology: Convergent Alkylation Strategy
Reagents & Materials
  • Nucleophile: tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine).

  • Electrophile: 4-(Bromomethyl)tetrahydro-2H-pyran (or the corresponding Tosylate for higher reactivity).

  • Base: Sodium Hydride (NaH, 60% dispersion in oil).

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Protocol
  • Activation (0°C):

    • Charge a flame-dried reaction vessel with anhydrous DMF under Nitrogen/Argon atmosphere.

    • Add NaH (1.2 eq) carefully.

    • Add N-Boc-4-hydroxypiperidine (1.0 eq) dropwise as a solution in DMF.

    • Critical Control Point: Stir at 0°C for 30 minutes to ensure complete deprotonation (formation of the alkoxide) without causing elimination side-reactions.

  • Alkylation (RT to 60°C):

    • Add 4-(Bromomethyl)tetrahydro-2H-pyran (1.1 eq) dropwise.

    • Allow the mixture to warm to Room Temperature (RT). If reaction kinetics are slow (monitored by TLC/LCMS), heat to 60°C.

    • Observation: The reaction typically completes within 4–12 hours.

  • Quench & Workup:

    • Cool to 0°C. Quench excess hydride with saturated aqueous NH₄Cl.

    • Extract with Ethyl Acetate (3x). Wash organics with water and brine (critical to remove DMF).

    • Dry over Na₂SO₄ and concentrate to yield the Boc-protected intermediate .

  • Deprotection (The "Freeing" Step):

    • Dissolve the intermediate in Dioxane or DCM.

    • Add 4M HCl in Dioxane (5 eq) or TFA (10 eq).

    • Stir at RT for 1–2 hours until the Boc group is cleaved (monitor for disappearance of the [M+Na]+ peak of the starting material).

    • Concentrate in vacuo.

    • Purification: If the HCl salt is hygroscopic, neutralize with basic resin or NaHCO₃ wash to obtain the free base oil.

Visualization: Synthesis & Logic Pathways

Diagram 1: Synthesis Workflow

This flowchart visualizes the convergent synthesis described above, highlighting the critical intermediate.

SynthesisPath Start1 N-Boc-4-hydroxypiperidine (Nucleophile) Step1 Step 1: Deprotonation (NaH, DMF, 0°C) Start1->Step1 Start2 4-(Bromomethyl)tetrahydropyran (Electrophile) Start2->Step1  Added after activation Inter Intermediate: N-Boc-4-(oxan-4-ylmethoxy)piperidine Step1->Inter SN2 Alkylation Step2 Step 2: Deprotection (HCl/Dioxane or TFA) Inter->Step2 Final Target Product: 4-(oxan-4-ylmethoxy)piperidine Step2->Final Boc Cleavage

Caption: Convergent synthesis route utilizing Williamson etherification followed by acid-mediated deprotection.

Diagram 2: MedChem Decision Logic

When should a researcher select this specific scaffold over a standard cyclohexyl or phenyl group?

DecisionTree Problem Design Challenge: Optimize Lead Compound Q1 Is LogP too high (>4.0)? Problem->Q1 Q2 Is Solubility < 10 µM? Q1->Q2 Yes Sol1 Use Cyclohexyl/Phenyl (Standard Hydrophobic) Q1->Sol1 No Q2->Sol1 No Sol2 STRATEGY: Incorporate 4-(oxan-4-ylmethoxy)piperidine Q2->Sol2 Yes Benefit1 Result: Reduced Lipophilicity (Ether Oxygen Effect) Sol2->Benefit1 Benefit2 Result: Improved Solubility (sp3 character + polarity) Sol2->Benefit2

Caption: Decision matrix for deploying the oxan-4-ylmethoxy scaffold to solve solubility and lipophilicity issues.

Applications in Drug Discovery[1][2][3]

A. PROTAC Linker Design

In the development of Proteolysis Targeting Chimeras (PROTACs), the linker length and composition are vital. This scaffold provides a rigidified, semi-polar spacer.

  • Mechanism: The piperidine nitrogen serves as the attachment point to the E3 ligase ligand (e.g., Cereblon or VHL binders), while the pyran ring connects to the target protein warhead.

  • Advantage: The ether oxygen increases water solubility compared to all-carbon alkyl chains, improving the oral bioavailability of the high-molecular-weight PROTAC.

B. Kinase Inhibitors (Solvent Front)

Many kinase inhibitors (e.g., for ALK, ROS1, or EGFR) utilize a piperidine motif to extend into the solvent-accessible region of the ATP binding pocket.

  • Substitution: Replacing a 4-piperidinyl-cyclohexyl group with 4-(oxan-4-ylmethoxy)piperidine reduces the cLogP by approximately 1.0–1.5 units.

  • Impact: This modification often resolves hERG liability issues associated with high lipophilicity while maintaining the hydrophobic van der Waals contacts required for potency.

References

  • PubChem Compound Summary . (n.d.). 4-((Tetrahydro-2H-pyran-4-yl)methoxy)piperidine (CID 53394868). National Center for Biotechnology Information. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO) . (2012). Patent WO2012061417: Heterocyclic Compounds and Uses Thereof. (Example of patent utilizing piperidine-ether linkers in medicinal chemistry). Retrieved from [Link][1]

Sources

Foundational

logP and hydrophobicity of 4-(oxan-4-ylmethoxy)piperidine

An In-Depth Technical Guide to the Physicochemical Profiling of 4-(Oxan-4-ylmethoxy)piperidine Executive Summary 4-(Oxan-4-ylmethoxy)piperidine (CAS: 933701-53-2) represents a strategic "polarity-tuning" scaffold in mode...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physicochemical Profiling of 4-(Oxan-4-ylmethoxy)piperidine

Executive Summary

4-(Oxan-4-ylmethoxy)piperidine (CAS: 933701-53-2) represents a strategic "polarity-tuning" scaffold in modern medicinal chemistry. Structurally, it combines a basic piperidine core with a tetrahydropyran (oxane) ring via a flexible ether linker. This architecture serves a dual purpose: the piperidine provides a versatile handle for amide/amine coupling (often targeting solvent-exposed regions of a protein), while the oxane-ether tail modulates lipophilicity and metabolic stability.

This guide addresses the critical physicochemical parameters—specifically logP (partition coefficient) and logD (distribution coefficient)—that dictate this molecule's behavior in biological systems. Unlike simple lipophilic spacers, this moiety introduces significant polarity and ionization complexity.

Key Takeaway: Due to the secondary amine (pKa ~10–11), this molecule exists almost exclusively as a cation at physiological pH. Consequently, relying solely on neutral cLogP (calculated ~0.8–1.2) is a critical error in drug design; the logD₆.₄ is significantly lower (estimated < 0), driving high aqueous solubility and low passive permeability unless capped.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Deconstruction

To understand the hydrophobicity, we must dissect the molecule into its functional pharmacophores:

FragmentFunctionalityPhysicochemical Impact
Piperidine Ring Secondary AmineIonization Center. High basicity (pKa > 10) means it is protonated at pH 7.4.
Ether Linker -O-CH₂-Flexibility & Polarity. Acts as a Hydrogen Bond Acceptor (HBA). Increases water solubility compared to alkyl linkers.
Oxane (Tetrahydropyran) Cyclic EtherBioisostere. A polar replacement for cyclohexane. Lowers logP by ~1.0–1.5 units compared to the carbocyclic analog.
The Ionization Trap: LogP vs. LogD

A common pitfall in handling 4-(oxan-4-ylmethoxy)piperidine is confusing its intrinsic lipophilicity (logP) with its effective distribution at blood pH (logD).

  • Intrinsic LogP (Neutral species): Predicted range 0.8 to 1.2 . In its uncharged state (e.g., pH > 12), the molecule is moderately lipophilic and can cross membranes.

  • Effective LogD (pH 7.4): Because the amine is protonated (

    
    ), the solvation energy increases drastically. The logD drops by approximately 3–4 log units relative to logP.
    
    • Estimation Formula:

      
      
      
    • Result: At pH 7.4, LogD ≈ -2.0 to -1.0 .

Implication: As a free amine, this molecule is highly soluble in water and unlikely to permeate the Blood-Brain Barrier (BBB) via passive diffusion. It requires capping (e.g., amidation) to remove the charge for intracellular targets.

Part 2: Experimental Determination Protocols

Tier 1: Potentiometric Titration (The "Gold Standard" for Ionizables)

Why: This method simultaneously determines pKa and logP, which is essential for this basic amine. Instrument: Sirius T3 or equivalent.

Protocol:

  • Preparation: Dissolve 1 mg of pure 4-(oxan-4-ylmethoxy)piperidine in 1.5 mL of 0.15 M KCl (ionic strength adjuster).

  • Acidification: Lower pH to 2.0 using 0.5 M HCl to fully protonate the piperidine.

  • Titration (Aqueous): Titrate with 0.5 M KOH from pH 2.0 to 12.0. The inflection point gives the aqueous pKa .

  • Titration (Octanol): Repeat the titration in a dual-phase system (water + n-octanol). The shift in the pKa curve (due to the neutral species partitioning into octanol) allows the calculation of logP .

Tier 2: Miniaturized Shake Flask (Validation)

Why: Validates the partition coefficient if potentiometric methods fail due to precipitation.

Protocol:

  • Phase Saturation: Pre-saturate n-octanol with phosphate buffer (pH 11.0 to ensure neutral species) and vice versa for 24 hours.

  • Equilibration: Add compound to the buffer phase (final conc. 100 µM). Add equal volume of octanol.

  • Agitation: Shake at 25°C for 4 hours; centrifuge at 3000g for 20 mins to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Note: Use a high pH buffer (pH > 11) to measure logP . Use pH 7.4 buffer to measure logD .

Part 3: Visualization of Profiling Workflow

The following diagram outlines the decision logic for characterizing this scaffold.

G Start Compound Synthesis: 4-(oxan-4-ylmethoxy)piperidine PurityCheck Purity Check (LC-MS > 98%) Start->PurityCheck Decision Is pKa known? PurityCheck->Decision MeasurePKa Measure pKa (Potentiometric Titration) Decision->MeasurePKa No LogP_Neutral Determine Intrinsic LogP (Shake Flask @ pH 12) Decision->LogP_Neutral Yes MeasurePKa->LogP_Neutral LogD_Physio Determine LogD @ pH 7.4 (Shake Flask or Calculation) LogP_Neutral->LogD_Physio Analysis Data Analysis: LogD << LogP implies high solubility/low permeability LogD_Physio->Analysis

Caption: Workflow for physicochemical characterization. Note the critical step of measuring pKa before determining hydrophobicity to account for ionization effects.

Part 4: Computational Prediction & Error Analysis

When experimental data is unavailable, computational models are used.[1] However, for 4-(oxan-4-ylmethoxy)piperidine, specific corrections are required.

Consensus Modeling
AlgorithmPredicted ValueReliability Note
cLogP (BioByte) 0.85Generally accurate for fragment-based lipophilicity.
XLogP3 (PubChem) 1.10Based on atom-additive methods; tends to overestimate ether polarity.
LogD (pH 7.4) -1.20High Risk Prediction. Heavily dependent on the accuracy of the pKa prediction.
The "Linker Penalty"

Standard algorithms often treat the ether linker (-CH₂-O-) as a rigid chain. In reality, the rotational freedom of the C-O bonds allows the molecule to fold, potentially shielding the oxygen from solvent. This "chameleon effect" can result in a slightly higher experimental logP than predicted, as the molecule adopts a more compact, lipophilic conformation in octanol.

Part 5: Applications in Drug Discovery

Solubility Enhancement in PROTACs

This scaffold is extensively used in Proteolysis Targeting Chimeras (PROTACs) . Long alkyl linkers often suffer from poor solubility. Replacing a cyclohexyl-alkyl chain with the oxan-4-ylmethoxy motif introduces three heteroatoms (N, O, O), significantly lowering the logP and improving the thermodynamic solubility of the final chimera.

Fragment-Based Lead Optimization

In kinase inhibitors, replacing a solvent-exposed cyclohexyl group with a tetrahydropyran (oxane) is a classic bioisosteric replacement.

  • Effect: Reduces logP by ~1 unit.

  • Benefit: Reduces metabolic clearance (microsomal stability) by removing lipophilic hydrogens prone to CYP450 oxidation.

References

  • PubChem. (2024).[2] Compound Summary: 4-[(3-methoxyoxan-4-yl)methyl]piperidine (Isomer Analog Data). National Library of Medicine. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on physicochemical properties and attrition. Drug Discovery Today. [Link]

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

Strategic Sourcing &amp; Technical Utilization: 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine

This guide serves as an authoritative technical resource for the sourcing, handling, and application of 4-[(tetrahydro-2H-pyran-4-yl)methoxy]piperidine (CAS 933701-53-2).[1] It is designed for medicinal chemists and proc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the sourcing, handling, and application of 4-[(tetrahydro-2H-pyran-4-yl)methoxy]piperidine (CAS 933701-53-2).[1] It is designed for medicinal chemists and procurement specialists in the pharmaceutical industry.[1]

Executive Summary & Chemical Identity

4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine is a high-value secondary amine building block.[1] It is extensively employed in modern drug discovery to introduce metabolic stability and aqueous solubility into lipophilic scaffolds without adding excessive molecular weight or aromaticity.[1]

Attribute Specification
CAS Number 933701-53-2
IUPAC Name 4-(Tetrahydro-2H-pyran-4-ylmethoxy)piperidine
Molecular Formula C₁₁H₂₁NO₂
Molecular Weight 199.29 g/mol
Core Motif Piperidine (Secondary Amine) + Ether Linker + Tetrahydropyran (THP)
Key Role Solubilizing "tail" group; sp³-rich scaffold; GPCR/Kinase linker.[1][2][3]

Supplier Landscape & Procurement Protocol

The supply chain for CAS 933701-53-2 is stratified into Stock-Based Vendors (rapid delivery) and Custom Synthesis Partners (bulk scale-up).[1]

Tier 1: Verified Stock Suppliers (Research Scale)

Use these vendors for milligram to gram-scale needs (Lead Optimization).

  • Enamine: A primary source for sp³-rich building blocks.[1] Often listed under their "REAL" (Readily Accessible) database.[1][4]

    • Lead Time: 1–2 weeks.

    • Format: Free base or HCl salt.[1]

  • ChemScene: Reliable stock for specific heterocyclic ethers.[1]

    • Lead Time: 3–5 days (US/EU stock).

  • BLD Pharm: Strong inventory of piperidine derivatives.[1]

    • Lead Time: Rapid (global logistics).[1]

Tier 2: Custom Synthesis & Bulk (Development Scale)

Use these partners for >100g requirements or GMP sourcing.[1]

  • WuXi AppTec: Ideal for kilogram-scale process chemistry and GMP production.[1]

  • Pharmaron: Competitor to WuXi for custom heterocyclic synthesis.[1]

Procurement Decision Matrix

ProcurementLogic Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 10 Grams Scale->Small Large > 100 Grams Scale->Large StockCheck Check Tier 1 (Enamine/BLD) Small->StockCheck CustomQuote Request FTE/FFS (WuXi/Pharmaron) Large->CustomQuote QC Mandatory QC: 1H-NMR + LCMS StockCheck->QC CustomQuote->QC

Figure 1: Decision tree for sourcing CAS 933701-53-2 based on project phase and scale.

Technical Specifications & Quality Control

When receiving this compound, the following analytical criteria must be met to ensure integrity for SAR studies.

Identity Verification (Self-Validating Protocol)
  • ¹H NMR (400 MHz, DMSO-d₆ or CDCl₃):

    • Diagnostic Signal 1: The ether methylene protons (-O-CH₂-) should appear as a doublet (d) around 3.2–3.4 ppm .[1]

    • Diagnostic Signal 2: The piperidine NH (if free base) is broad; if HCl salt, look for exchangeable protons >8 ppm.

    • Diagnostic Signal 3: The methine proton of the piperidine ring (C4-H) typically appears as a multiplet around 3.4–3.6 ppm .[1]

  • LC-MS:

    • Target Mass: [M+H]⁺ = 200.3 .[1]

    • Purity: ≥95% (UV 214/254 nm).[1]

    • Impurity Alert: Watch for N-benzyl impurities if benzyl protection was used during synthesis (Mass +90).[1]

Stability & Handling[1][5]
  • Physical State: Low-melting solid or viscous oil (Free Base); White crystalline solid (HCl/TFA Salt).[1]

  • Hygroscopicity: The free amine absorbs CO₂ from air to form carbonates.[1] Store under Nitrogen/Argon.

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, DMSO.[1]

    • Salt Forms: Highly soluble in water/DMSO; poor solubility in ether/hexanes.[1]

Synthesis & Manufacturing Route

Understanding the synthesis is crucial for troubleshooting impurities.[1] The industrial route typically employs a Williamson Ether Synthesis approach.[1]

Synthetic Pathway
  • Step A (Alkylation): N-Boc-4-hydroxypiperidine is deprotonated (NaH) and reacted with (tetrahydro-2H-pyran-4-yl)methyl methanesulfonate (or bromide).[1]

  • Step B (Deprotection): Acidic cleavage of the Boc group (HCl/Dioxane or TFA/DCM).[1]

  • Step C (Free Basing): Neutralization (optional, if free base is required).[1]

Synthesis SM1 N-Boc-4-hydroxypiperidine (CAS 109384-19-2) Step1 Step 1: Ether Formation (NaH, DMF, 0°C to RT) SM1->Step1 SM2 (Tetrahydro-2H-pyran-4-yl)methyl methanesulfonate SM2->Step1 Int1 Intermediate: N-Boc-4-((THP-4-yl)methoxy)piperidine Step1->Int1 Step2 Step 2: Deprotection (4N HCl in Dioxane) Int1->Step2 Product FINAL PRODUCT CAS 933701-53-2 (HCl Salt) Step2->Product

Figure 2: Standard industrial synthesis route for CAS 933701-53-2.

Applications in Drug Discovery

This building block is a "privileged structure" in medicinal chemistry, specifically for optimizing Physicochemical Properties (PCP) .[1]

Solubility Enhancement

The ether oxygen and the saturated pyran ring increase the Fraction of sp³ carbon (Fsp³) and Topological Polar Surface Area (TPSA) without introducing hydrogen bond donors (HBD).[1] This often improves metabolic stability compared to linear alkyl ethers.[1]

Target Classes
  • GPCRs (e.g., GPR119, Muscarinic receptors): Used as a flexible linker to extend into solvent-exposed pockets.[1]

  • Kinase Inhibitors: Attached to the solvent-front region of the inhibitor to improve solubility of flat heteroaromatic cores (e.g., pyrazoles, quinolines).[1]

Bioisosterism

The (tetrahydro-2H-pyran-4-yl)methoxy group acts as a polar, metabolically stable bioisostere for:

  • Cyclohexylmethoxy (reduces lipophilicity).[1]

  • Benzyloxymethyl (removes aromatic ring liability).[1]

References

  • PubChem. Compound Summary: 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine.[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Protocols & Analytical Methods

Method

synthesis of 4-(oxan-4-ylmethoxy)piperidine from 4-hydroxypiperidine

Application Note: A-001 Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-001

Introduction: The Significance of the Piperidine Scaffold in Modern Drug Discovery

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional scaffold for precise molecular recognition.[1] Specifically, 4-substituted piperidines are key building blocks in the synthesis of therapeutics for a range of conditions, including neurological disorders, allergies, and pain management.[4][5][6][7][8][9] 4-(Oxan-4-ylmethoxy)piperidine, the target of this application note, is a valuable intermediate that combines the piperidine core with an oxane (tetrahydropyran) moiety, a feature often exploited to enhance interactions with biological targets and fine-tune drug-like properties.

This document provides a comprehensive guide for the synthesis of 4-(Oxan-4-ylmethoxy)piperidine from 4-hydroxypiperidine, a readily available starting material.[6][7] The described protocol is based on the well-established Williamson ether synthesis, a robust and versatile method for the formation of ether linkages.[10][11][12] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary analytical techniques for the characterization of the final product.

Synthetic Strategy: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry, involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[10][11][12] In the context of our target molecule, the synthesis proceeds in two key steps:

  • Deprotonation: The hydroxyl group of 4-hydroxypiperidine is deprotonated by a strong base to form the corresponding alkoxide. This step is crucial as it generates the nucleophile required for the subsequent substitution reaction.

  • Nucleophilic Substitution: The newly formed alkoxide attacks the electrophilic carbon of an oxane-containing alkyl halide, displacing the halide and forming the desired ether linkage.

To ensure the success of this synthesis, several factors must be carefully considered:

  • Choice of Base: A strong base is required to effectively deprotonate the alcohol. Sodium hydride (NaH) is a common choice due to its high basicity and the irreversible nature of the deprotonation.

  • Solvent Selection: An aprotic polar solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal for this reaction. These solvents can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to side reactions.

  • Protection of the Piperidine Nitrogen: The secondary amine of the piperidine ring is also nucleophilic and can compete with the alkoxide in reacting with the alkyl halide.[13] To prevent this, a protecting group, such as a tert-butyloxycarbonyl (Boc) group, is often employed. The Boc group can be readily removed in a subsequent step under acidic conditions.

Detailed Experimental Protocol

This protocol details the synthesis of 4-(oxan-4-ylmethoxy)piperidine via a two-step process involving the protection of the piperidine nitrogen followed by the Williamson ether synthesis.

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
4-HydroxypiperidineC₅H₁₁NO101.155382-16-1Sigma-Aldrich-
Di-tert-butyl dicarbonate (Boc₂O)C₁₀H₁₈O₅218.2524424-99-5Sigma-Aldrich-
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Fisher ScientificAnhydrous
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Sigma-Aldrich-
Sodium hydride (NaH), 60% in mineral oilNaH24.007646-69-7Sigma-AldrichHandle with care
Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Fisher ScientificAnhydrous
4-(Chloromethyl)oxaneC₅H₉ClO120.5821648-53-5Combi-Blocks-
Diethyl ether(C₂H₅)₂O74.1260-29-7Fisher Scientific-
Saturated aqueous ammonium chloride (NH₄Cl)NH₄Cl53.4912125-02-9--
Saturated aqueous sodium bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8--
Brine (saturated aqueous NaCl)NaCl58.447647-14-5--
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.377487-88-9--
Hydrochloric acid (HCl) in 1,4-dioxane (4 M)HCl36.467647-01-0Sigma-Aldrich-
Step 1: N-Boc Protection of 4-Hydroxypiperidine

N_Boc_Protection

  • To a stirred solution of 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-4-hydroxypiperidine as a white solid.

Step 2: Williamson Ether Synthesis

Williamson_Ether_Synthesis

  • To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous dimethylformamide (DMF, 0.5 M) at 0 °C under an inert atmosphere, add a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 4-(chloromethyl)oxane (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-Boc-4-(oxan-4-ylmethoxy)piperidine, can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: N-Boc Deprotection
  • Dissolve the crude N-Boc-4-(oxan-4-ylmethoxy)piperidine (1.0 eq) in a 4 M solution of HCl in 1,4-dioxane (5.0 eq).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the deprotection by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford 4-(oxan-4-ylmethoxy)piperidine hydrochloride as a white solid.

  • The hydrochloride salt can be neutralized by treatment with a base such as sodium bicarbonate to yield the free base.

Results and Characterization

The successful synthesis of 4-(oxan-4-ylmethoxy)piperidine should be confirmed by a suite of analytical techniques.

ParameterExpected Value
Overall Yield 60-70%
Purity (HPLC) >95%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 3.85-3.95 (m, 2H), 3.40-3.50 (m, 2H), 3.25-3.35 (m, 3H), 3.05-3.15 (m, 2H), 2.60-2.70 (m, 2H), 1.85-1.95 (m, 2H), 1.70-1.80 (m, 1H), 1.55-1.65 (m, 2H), 1.25-1.40 (m, 2H).
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 75.8, 74.2, 67.8, 44.5, 38.1, 31.2.
Mass Spectrometry (ESI+) m/z: 200.16 [M+H]⁺

Mechanistic Discussion

The core of this synthesis is the SN2 reaction between the alkoxide of N-Boc-4-hydroxypiperidine and 4-(chloromethyl)oxane.

SN2_Mechanism

The reaction is initiated by the deprotonation of the hydroxyl group of N-Boc-4-hydroxypiperidine by sodium hydride, forming a potent nucleophile, the alkoxide. This alkoxide then undergoes a backside attack on the electrophilic carbon of 4-(chloromethyl)oxane.[11] This concerted step, characteristic of an SN2 mechanism, results in the inversion of stereochemistry at the electrophilic carbon, although in this specific case, the carbon is not a stereocenter. The chloride ion is displaced as the leaving group, and the desired C-O bond is formed. The use of a primary alkyl halide (4-(chloromethyl)oxane) is critical, as secondary and tertiary alkyl halides are more prone to undergo elimination reactions under basic conditions.[10][11]

Conclusion

This application note provides a reliable and detailed protocol for the . The use of a Boc protecting group is essential to prevent unwanted side reactions at the piperidine nitrogen. The Williamson ether synthesis is a robust method for the key etherification step, and the overall two-step synthesis provides the target compound in good yield and high purity. This protocol is well-suited for researchers in medicinal chemistry and drug development who require access to this valuable piperidine-containing building block.

References

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2023). [Link]

  • Sultan Qaboos University House of Expertise. Synthesis and pharmacological activity of 4-(4′-(chlorophenyl)-4- hydroxypiperidine) derivatives. (2005). [Link]

  • Autechaux. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing. [Link]

  • DTIC. Piperidine Synthesis. (2025). [Link]

  • PubMed. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. (2005). [Link]

  • Royal Society of Chemistry. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • ResearchGate. Synthesis and Pharmacological Activity of 4-(4′-(Chlorophenyl)-4-hydroxypiperidine) Derivatives | Request PDF. (2025). [Link]

  • ResearchGate. Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. (2025). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Atyab Food Industries. Williamson Ether Synthesis. [Link]

  • Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). [Link]

  • Google Patents. CN103848777A - Method for synthesizing N-(3-methoxy propyl)-4-amino-piperidine.
  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. (2023). [Link]

Sources

Application

Application Note: Reductive Amination Protocols Using 4-(Oxan-4-ylmethoxy)piperidine

Introduction & Compound Profile This technical guide details the protocols for utilizing 4-(oxan-4-ylmethoxy)piperidine (also known as 4-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine) in reductive amination reactions.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

This technical guide details the protocols for utilizing 4-(oxan-4-ylmethoxy)piperidine (also known as 4-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine) in reductive amination reactions.[1]

In modern medicinal chemistry, this specific building block is highly valued. The tetrahydropyran (oxane) motif serves as a polar, non-basic isostere of a cyclohexane ring, significantly lowering the lipophilicity (LogD) of the final drug molecule while maintaining steric bulk. This modulation often improves metabolic stability and aqueous solubility compared to purely carbocyclic analogs.

Compound Snapshot
PropertyDetail
Chemical Name 4-(Oxan-4-ylmethoxy)piperidine
CAS Number 1223210-09-4 (Free base) / 1333571-22-4 (HCl Salt)
Molecular Weight 199.29 g/mol (Free base)
Functionality Secondary Aliphatic Amine (Nucleophile)
pKa (Calc.) ~10.8 (Piperidine nitrogen)
Stability Stable to air and moisture; ether linkage is robust.[1]

Mechanistic Principles & Reagent Selection

Reductive amination of a secondary amine like 4-(oxan-4-ylmethoxy)piperidine involves two distinct steps:

  • Condensation: The amine attacks the carbonyl (aldehyde/ketone) to form an unstable hemiaminal, which dehydrates to form an iminium ion .

  • Reduction: A hydride source selectively reduces the iminium ion to the final tertiary amine.

Why Sodium Triacetoxyborohydride (STAB)?

For this specific amine, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold-standard reagent.

  • Selectivity: Unlike Sodium Borohydride (NaBH₄), STAB is mild and does not reduce aldehydes or ketones appreciably at room temperature. It selectively reduces the iminium ion, which forms faster than the carbonyl reduction.[2]

  • Control: It minimizes the risk of over-alkylation (though less relevant for secondary amines) and tolerates other functional groups like esters, nitriles, and halides.

Mechanistic Pathway Visualization[1]

ReductiveAmination Start 4-(Oxan-4-ylmethoxy) piperidine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Carbonyl->Hemiaminal Iminium Iminium Ion (Active Species) Hemiaminal->Iminium - H₂O (Acid Cat.) Product Tertiary Amine Product Iminium->Product + Hydride (H⁻) (STAB/NaBH₃CN)

Figure 1: Mechanistic pathway for the reductive amination of secondary amines.[1][3] The formation of the Iminium Ion is the critical rate-determining step for reduction.

Experimental Protocols

Protocol A: Standard STAB Method (The "Workhorse")

Best for: Aldehydes and unhindered ketones. High fidelity and ease of workup.

Reagents:

  • Amine: 4-(oxan-4-ylmethoxy)piperidine (1.0 equiv)[1]

  • Carbonyl: Aldehyde or Ketone (1.0 – 1.2 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)[1]

Procedure:

  • Preparation: If using the HCl salt of the amine, dissolve 1.0 mmol of the salt in 5 mL DCE and add 1.0 mmol (139 µL) of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to free-base it. Stir for 5 minutes. If using the free base , dissolve directly in DCE.

  • Condensation: Add the aldehyde/ketone (1.1 mmol) to the amine solution.

  • Acidification: Add Acetic Acid (1.0 - 2.0 mmol). Note: AcOH catalyzes iminium formation and buffers the reaction.[1]

  • Reduction: Add STAB (1.5 mmol, 318 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature (20–25 °C) under nitrogen.

    • Aldehydes:[1][2][4][5] Typically complete in 1–4 hours.

    • Ketones:[1] May require 12–24 hours.

  • Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 15 minutes to quench remaining borohydride and neutralize the acid.

  • Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 10 mL).

  • Drying: Combine organics, dry over Na₂SO₄, filter, and concentrate.

Validation:

  • TLC: The product will be less polar than the starting amine. Stain with Ninhydrin (starting amine = pink/red; product = usually weak or no color) or KMnO₄.

  • LCMS: Look for [M+H]⁺ peak corresponding to Product Mass.

Protocol B: Titanium(IV) Mediated Method

Best for: Sterically hindered ketones or electron-deficient systems where iminium formation is slow.[1]

Reagents:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (neat)

  • Reductant: Sodium Borohydride (NaBH₄)[6]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Procedure:

  • Complexation: In a dry vial, combine 4-(oxan-4-ylmethoxy)piperidine (1.0 mmol) and the ketone (1.0 – 1.2 equiv).

  • Lewis Acid Addition: Add Ti(OiPr)₄ (1.2 – 1.5 equiv) neat.

    • Mechanism:[1][2][3][6] Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.

  • Stirring: Stir the neat/viscous mixture (or in minimal THF if solubility is poor) at room temperature for 2–6 hours.

  • Dilution: Dilute the mixture with anhydrous MeOH (5 mL).

  • Reduction: Cool to 0 °C. Carefully add NaBH₄ (1.5 equiv) in portions. Caution: Exothermic with gas evolution.[1]

  • Workup (Crucial Step): Quench with 1N NaOH or water (2 mL). A heavy white precipitate (TiO₂) will form.

  • Filtration: Filter the slurry through a Celite pad. Wash the pad with EtOAc or DCM.

  • Purification: Concentrate the filtrate and purify.

Purification & Isolation Strategy

Since the product is a tertiary amine, acid-base extraction or SCX chromatography provides the highest purity without tedious column chromatography.

SCX (Strong Cation Exchange) Protocol[1]
  • Loading: Dissolve the crude reaction residue in MeOH/DCM (1:1). Load onto a pre-conditioned SCX cartridge (e.g., Isolute® or Strata™-X-C).[1]

  • Washing: Flush the cartridge with 3–5 column volumes of MeOH .

    • Purpose: Elutes non-basic impurities (excess ketone, borate salts, neutral byproducts).

  • Elution: Elute the amine product using 2M Ammonia in Methanol (NH₃/MeOH).

  • Finishing: Concentrate the ammoniacal eluate to obtain the clean free-base amine.

Decision Matrix for Protocol Selection

DecisionTree Input Substrate Analysis: Carbonyl Type Aldehyde Aldehyde (Reactive) ProtocolA Protocol A: STAB / AcOH / DCE Aldehyde->ProtocolA Use STAB Ketone Ketone (Less Reactive) KetoneCheck Steric Hindrance? Ketone->KetoneCheck Unhindered Unhindered (e.g., Cyclohexanone) KetoneCheck->Unhindered No Hindered Hindered (e.g., Acetophenone) KetoneCheck->Hindered Yes Unhindered->ProtocolA Protocol A (STAB) Longer time ProtocolB Protocol B: Ti(OiPr)4 / NaBH4 Hindered->ProtocolB Protocol B (Ti(OiPr)4 + NaBH4)

Figure 2: Decision tree for selecting the optimal reductive amination protocol based on carbonyl reactivity.

References

  • Abdel-Magid, A. F., et al. (1996).[2][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[6] Link[1]

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. Link[1]

  • Bhattacharyya, S. (1995). "Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride." Synlett, 1995(10), 1079-1080. Link[1]

  • Sigma-Aldrich. "Product Specification: 4-(Oxan-4-yl)piperidine derivatives."[1] Link

Sources

Method

using 4-(oxan-4-ylmethoxy)piperidine as a medicinal chemistry scaffold

Application Note: 4-(Oxan-4-ylmethoxy)piperidine in Medicinal Chemistry Abstract This technical guide details the application of 4-(oxan-4-ylmethoxy)piperidine as a high-value scaffold in modern drug discovery. Unlike tr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-(Oxan-4-ylmethoxy)piperidine in Medicinal Chemistry

Abstract

This technical guide details the application of 4-(oxan-4-ylmethoxy)piperidine as a high-value scaffold in modern drug discovery. Unlike traditional cyclohexyl or benzyl linkers, this motif incorporates a tetrahydropyran (oxan) ring linked via a flexible methylene-ether spacer to a piperidine core. This specific architecture offers a "Goldilocks" balance: it lowers lipophilicity (LogD) while maintaining steric bulk, improves metabolic stability compared to esters/amides, and provides a versatile vector for fragment-based drug design (FBDD). This guide covers design rationale, validated synthetic protocols, and structural activity relationship (SAR) logic.

Part 1: Strategic Design & Rationale

The Bioisosteric Advantage

The 4-(oxan-4-ylmethoxy)piperidine scaffold represents a strategic evolution from the classic 4-(cyclohexylmethoxy)piperidine motif. While the cyclohexyl group is excellent for filling hydrophobic pockets, it often suffers from high lipophilicity (cLogP > 4), leading to poor solubility and high metabolic clearance.

  • Lipophilicity Modulation: Replacing the central methylene of the cyclohexane with an oxygen atom (forming the oxane/tetrahydropyran) lowers the cLogP by approximately 1.0–1.5 log units. This reduction is critical for keeping lead compounds within the "Rule of 5" space.

  • Dipole & Interaction: The ether oxygen in the oxane ring acts as a weak hydrogen bond acceptor (HBA), potentially engaging specific active site residues (e.g., backbone amides or serine hydroxyls) that a cyclohexyl group cannot.

The Ether Linker Stability

The methylene-ether linkage (-CH2-O-) connecting the two rings is metabolically superior to common alternatives:

  • Vs. Esters/Amides: Immune to plasma esterases and amidases.

  • Vs. Direct Amines: Avoids the formation of potentially reactive aniline-like intermediates if the piperidine is aromatic-linked (though here it is aliphatic).

  • Conformation: The ether oxygen introduces a specific bond angle (~110°) and rotational barrier that projects the terminal oxane ring into a distinct vector space compared to a direct carbon-carbon bond.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for selecting this scaffold over alternatives.

SAR_Logic Start Lead Optimization Objective Problem High Lipophilicity (LogP > 4) Poor Solubility Start->Problem OptionA Cyclohexyl Analog Problem->OptionA Standard approach OptionB Tetrahydropyran (THP) Scaffold Problem->OptionB Bioisosteric Switch OptionA->Problem Retains issues Outcome Lower LogD (~2.0) Improved Metabolic Stability H-Bond Acceptor OptionB->Outcome Optimized Profile

Figure 1: Decision logic for bioisosteric replacement of cyclohexyl rings with tetrahydropyran (THP) motifs to optimize physicochemical properties.

Part 2: Validated Synthetic Protocol

Objective: Synthesis of 4-(oxan-4-ylmethoxy)piperidine (free base or HCl salt). Retrosynthetic Strategy: The most robust route involves a Williamson ether synthesis between N-protected 4-hydroxypiperidine and 4-(bromomethyl)tetrahydropyran (or the corresponding mesylate/tosylate).

Reagents & Materials
ReagentEquiv.RoleCAS No. (Ref)
N-Boc-4-hydroxypiperidine 1.0Nucleophile109384-19-2
4-(Bromomethyl)tetrahydropyran 1.2Electrophile125552-89-8
Sodium Hydride (60% in oil) 1.5Base7647-01-0
DMF (Anhydrous) SolventMedium68-12-2
TFA or HCl/Dioxane ExcessDeprotection-
Step-by-Step Protocol

Step 1: Ether Coupling (Williamson Synthesis)

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve N-Boc-4-hydroxypiperidine (2.01 g, 10 mmol) in anhydrous DMF (20 mL). Cool to 0°C in an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (600 mg, 15 mmol, 60% dispersion) portion-wise. Evolution of H2 gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

  • Alkylation: Cool back to 0°C. Add 4-(bromomethyl)tetrahydropyran (2.15 g, 12 mmol) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Allow the mixture to warm to RT and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS for disappearance of the alcohol.

  • Quench & Workup: Carefully quench with saturated NH4Cl solution (50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na2SO4, filter, and concentrate.

  • Purification: Purify via flash column chromatography (SiO2, 0-40% EtOAc in Hexanes).

    • Target Intermediate:tert-butyl 4-((tetrahydro-2H-pyran-4-yl)methoxy)piperidine-1-carboxylate .

Step 2: Boc-Deprotection

  • Dissolution: Dissolve the intermediate from Step 1 in Dichloromethane (DCM) (10 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL) or Trifluoroacetic acid (TFA) (5 mL). Stir at RT for 2 hours.

  • Isolation: Concentrate in vacuo.

    • If using HCl: The product precipitates as the hydrochloride salt. Triturate with diethyl ether to obtain a white solid.

    • If using TFA: Concentrate to oil, redissolve in DCM, wash with 1N NaOH (to free base), dry, and concentrate.

Synthetic Workflow Diagram

Synthesis_Flow SM1 N-Boc-4-hydroxypiperidine (Nucleophile) Step1 Step 1: Alkylation NaH, DMF, 0°C -> RT, 18h SM1->Step1 SM2 4-(Bromomethyl)tetrahydropyran (Electrophile) SM2->Step1 Inter Intermediate: N-Boc-4-(oxan-4-ylmethoxy)piperidine Step1->Inter Step2 Step 2: Deprotection 4M HCl/Dioxane or TFA/DCM Inter->Step2 Final Final Product: 4-(Oxan-4-ylmethoxy)piperidine (HCl Salt or Free Base) Step2->Final

Figure 2: Synthetic workflow for the preparation of the 4-(oxan-4-ylmethoxy)piperidine scaffold.

Part 3: Applications & Case Studies

GPCR Agonists (GPR119)

The 4-(oxan-4-ylmethoxy)piperidine motif has been extensively utilized in the development of GPR119 agonists for the treatment of Type 2 Diabetes and obesity.

  • Mechanism: GPR119 is expressed in pancreatic

    
    -cells and intestinal L-cells. Agonism promotes insulin secretion (GSIS).
    
  • Role of Scaffold: The piperidine nitrogen serves as the core basic center, while the oxane ring extends into the lipophilic binding pocket. The ether oxygen modulates the pKa and solubility, preventing the compound from becoming too "greasy" (lipophilic), which is a common failure mode in GPR119 agonists [1].

Kinase Inhibitors (FLT3/ALK)

In kinase inhibitors (e.g., analogs of Gilteritinib or Crizotinib), the piperidine ring is often solvent-exposed. Attaching the oxan-4-ylmethoxy group allows the molecule to:

  • Solubilize: The ether and oxane oxygen atoms interact with water molecules in the solvent front.

  • Fill Space: The bulk of the bicyclic-like system (piperidine + linker + oxane) can displace water from shallow hydrophobic grooves without incurring a high lipophilicity penalty [2].

Analytical Characterization Data (Expected)
  • 1H NMR (400 MHz, DMSO-d6, HCl salt):

    
     8.80 (br s, 2H, NH2+), 3.82 (dd, 2H, Oxane-eq), 3.50 (m, 1H, Pip-CH-O), 3.25 (d, 2H, O-CH2-Oxane), 3.10 (m, 2H, Pip-eq), 2.90 (m, 2H, Pip-ax), 1.95 (m, 2H, Pip), 1.80 (m, 1H, Oxane-CH), 1.60 (m, 2H, Oxane), 1.20 (m, 2H, Oxane).
    
  • LCMS: [M+H]+ = 200.16 (Free base MW ~199.29).

References

  • Ritter, T. et al. (2012). GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Link(General reference for GPR119 piperidine scaffolds).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • PharmaBlock Whitepaper. (2023). Tetrahydropyrans in Drug Discovery. PharmaBlock Sciences. Link

  • Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(48), 8993-8995. Link(Contextual reference for ether/oxane bioisosterism).

  • ChemicalBook. (2025). 4-[(Tetrahydro-2H-pyran-4-yl)methoxy]piperidine Product Entry. Link

Application

Application Notes &amp; Protocols: Strategic Coupling of 4-(Oxan-4-ylmethoxy)piperidine with Heteroaryl Chlorides

Authored by: A Senior Application Scientist Introduction The conjugation of saturated heterocycles to heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The piperidine moiety, in particular, is a pr...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The conjugation of saturated heterocycles to heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry. The piperidine moiety, in particular, is a privileged scaffold frequently employed to enhance solubility, modulate basicity, and provide vectors for further chemical exploration. This guide provides a detailed technical overview and actionable protocols for the covalent attachment of 4-(oxan-4-ylmethoxy)piperidine to a range of heteroaryl chlorides. This specific amine presents the steric hindrance characteristic of a secondary amine along with a flexible, polar sidechain, making the strategic selection of a synthetic route critical for success.

We will explore the two primary methodologies for achieving this C-N bond formation: the Palladium-Catalyzed Buchwald-Hartwig Amination and the Nucleophilic Aromatic Substitution (SNAr). The choice between these pathways is dictated primarily by the electronic nature of the heteroaryl chloride. This document is intended for researchers, scientists, and drug development professionals seeking to navigate this essential transformation with a robust understanding of the underlying principles and practical execution.

Strategic Decision-Making: Buchwald-Hartwig vs. SNAr

The fundamental consideration when coupling an amine to a heteroaryl chloride is the electronic character of the aromatic ring. Heteroaryl chlorides can be broadly categorized as either electron-deficient or electron-rich (or neutral). This distinction is the primary determinant for selecting the appropriate synthetic strategy.

  • Nucleophilic Aromatic Substitution (SNAr) is viable only when the heteroaromatic ring is sufficiently electron-deficient.[1] The presence of electron-withdrawing groups (e.g., nitro groups, additional nitrogen atoms within the ring like in pyrimidines or pyrazines) is essential to activate the ring towards nucleophilic attack.[2][3]

  • Buchwald-Hartwig Amination is a more versatile, metal-catalyzed approach that is generally effective for a much broader range of substrates, including electron-rich, electron-neutral, and moderately electron-deficient heteroaryl chlorides.[4] It is the method of choice when the criteria for an SNAr reaction are not met.

The following workflow provides a logical decision-making process for selecting the optimal coupling strategy.

G cluster_0 Decision Workflow start Start: Heteroaryl Chloride Substrate decision Is the heteroaryl ring 'electron-deficient'? (e.g., pyrimidine, pyrazine, nitro-substituted) start->decision snar Pursue S N Ar Reaction decision->snar  Yes buchwald Pursue Buchwald-Hartwig Amination decision->buchwald  No

Caption: Decision workflow for selecting the appropriate C-N coupling method.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful transition-metal-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl or heteroaryl halide and an amine.[5] Its development has revolutionized synthetic organic chemistry by providing a general and mild method for a transformation that was previously difficult to achieve.[4]

Principles and Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) species.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the heteroaryl chloride (Ar-Cl), forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive chlorides.[7]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.[7]

  • Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

G cluster_1 Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex L-Pd(II)(Ar)(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation (Base) pd2_complex->amine_coordination pd_amido L-Pd(II)(Ar)(NR₂) amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 product Ar-NR₂ (Product) reductive_elimination->product arcl Ar-Cl arcl->oxidative_addition amine HNR₂ amine->amine_coordination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Parameters and Optimization for Coupling with 4-(Oxan-4-ylmethoxy)piperidine

The successful coupling of a secondary amine like 4-(oxan-4-ylmethoxy)piperidine to a heteroaryl chloride is highly dependent on the careful selection of the reaction components. The amination of aryl chlorides can be particularly challenging, often requiring specialized ligands to achieve good yields.[7]

ComponentChoice & Rationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[6] Pre-formed palladacycle precatalysts (e.g., G3 or G4 precatalysts) can also be highly effective as they rapidly generate the active Pd(0) species upon exposure to base.[6]
Ligand Crucial for success. For challenging heteroaryl chlorides and secondary amines, bulky, electron-rich biaryl phosphine ligands are preferred. They promote both the oxidative addition and the final reductive elimination steps.[9] Excellent starting points include XPhos , RuPhos , or BrettPhos .[10][11] The choice of ligand can significantly impact reaction efficiency and may require screening.[12]
Base A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[6] Other options include lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄), especially if base-sensitive functional groups are present.[13]
Solvent Anhydrous, non-polar aprotic solvents are typically used. Toluene and 1,4-dioxane are the most common choices.[7][12] Solvent choice can influence catalyst solubility and reactivity.
Temperature Reactions are typically heated, often between 80-110 °C, to drive the reaction to completion.[6]
Protocol 1: Buchwald-Hartwig Amination

This is a general protocol and may require optimization for specific substrates.

Materials:

  • Heteroaryl chloride (1.0 equiv)

  • 4-(Oxan-4-ylmethoxy)piperidine (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.4-2.0 equiv)

  • Anhydrous toluene (or 1,4-dioxane)

  • Schlenk flask or microwave vial, magnetic stirrer, heating mantle/oil bath, argon/nitrogen supply

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the heteroaryl chloride, 4-(oxan-4-ylmethoxy)piperidine, palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

    • Expert Tip: The order of addition matters. It is often best to add the solids first, followed by the solvent. For consistency, some protocols call for adding the base last. The use of a glovebox for dispensing air- and moisture-sensitive reagents is highly recommended.[10]

  • Solvent Addition: Add anhydrous toluene via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (heteroaryl chloride).

  • Reaction Execution: Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Quench the reaction carefully by adding water or saturated aqueous ammonium chloride.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-heteroaryl piperidine derivative.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

SNAr is a powerful, often metal-free method for forming C-N bonds, but its applicability is restricted to specific substrate classes.[4]

Principles and Mechanism

The SNAr reaction is a two-step process:[2]

  • Nucleophilic Addition: The amine (nucleophile) attacks the carbon atom bearing the chloride (leaving group). This is only feasible if the aromatic ring is electron-poor, as this stabilizes the resulting negative charge. This step disrupts the aromaticity and forms a high-energy anionic intermediate known as a Meisenheimer complex .[1][14] The stability of this complex is enhanced by resonance delocalization of the negative charge onto electron-withdrawing groups at the ortho and/or para positions.[15]

  • Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the final product.[2]

G cluster_2 SNAr Mechanism reactants Ar(EWG)-Cl + HNR₂ addition Nucleophilic Addition reactants->addition meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) addition->meisenheimer elimination Elimination of Cl⁻ meisenheimer->elimination product Ar(EWG)-NR₂ (Product) elimination->product

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

Substrate Scope and Conditions
  • Heteroaryl Chlorides: This method is highly effective for electron-deficient systems such as chloropyrimidines, chloropyrazines, and chloroquinazolines.[16] The presence of additional electron-withdrawing groups (e.g., -NO₂, -CN) further enhances reactivity.[17] Simple heteroaryl chlorides like 2-chloropyridine may require more forcing conditions unless an additional activating group is present.[16]

  • Base: A mild to moderate base is often sufficient to facilitate the reaction, either by deprotonating the amine or by scavenging the HCl generated. Common bases include potassium carbonate (K₂CO₃), potassium fluoride (KF), or triethylamine (Et₃N).[2][16]

  • Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are ideal as they can solvate the charged intermediate.[2] In some cases, reactions can be run in environmentally benign solvents like water.[16]

Protocol 2: SNAr Reaction

This is a general protocol for an activated heteroaryl chloride and may require optimization.

Materials:

  • Activated heteroaryl chloride (1.0 equiv)

  • 4-(Oxan-4-ylmethoxy)piperidine (1.1-1.5 equiv)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Polar aprotic solvent (e.g., DMSO or DMF)

  • Reaction vial, magnetic stirrer, heating mantle/oil bath

Procedure:

  • Reaction Setup: To a reaction vial, add the activated heteroaryl chloride, 4-(oxan-4-ylmethoxy)piperidine, and the base.

  • Solvent Addition: Add the solvent (DMSO or DMF) to the vial.

  • Reaction Execution: Seal the vial and heat the reaction mixture with vigorous stirring. The temperature can range from room temperature to >100 °C, depending on the reactivity of the heteroaryl chloride.

    • Expert Tip: For highly activated systems, the reaction can be exothermic. For less reactive substrates, microwave irradiation can significantly accelerate the reaction.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and an extraction solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase multiple times with the organic solvent.

    • Combine the organic layers, wash with brine to remove residual polar solvent, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Low or No Conversion (Buchwald-Hartwig) 1. Inactive catalyst. 2. Inappropriate ligand. 3. Insufficiently strong base or wet reagents.1. Use a fresh palladium source or a pre-catalyst. 2. Screen other bulky phosphine ligands (e.g., RuPhos, BrettPhos).[10] 3. Use freshly dried solvent and ensure the base is anhydrous.
Low or No Conversion (SNAr) 1. Heteroaryl chloride is not sufficiently electron-deficient. 2. Insufficient temperature.1. Switch to the Buchwald-Hartwig protocol.[4] 2. Increase the reaction temperature or use microwave heating.
Formation of Hydrodehalogenation Byproduct (Ar-H) Competing reductive elimination or β-hydride elimination pathway in Buchwald-Hartwig.[5]Use a different ligand/base combination. Sometimes switching to a weaker base like K₃PO₄ can mitigate this.
Complex Mixture of Products 1. Decomposition of starting material or product. 2. Side reactions with other functional groups.1. Lower the reaction temperature and extend the reaction time. 2. Ensure other nucleophilic groups on the substrate are protected.

Conclusion

The attachment of 4-(oxan-4-ylmethoxy)piperidine to heteroaryl chlorides is a readily achievable transformation when the correct synthetic strategy is employed. For electron-deficient heteroaromatics, Nucleophilic Aromatic Substitution offers a simple, cost-effective, and metal-free route. For the vast majority of other heteroaryl chlorides, including electron-rich and sterically hindered systems, the Palladium-Catalyzed Buchwald-Hartwig Amination is a robust and highly versatile method. A careful analysis of the substrate's electronic properties, coupled with judicious selection of catalyst, ligand, and reaction conditions, will ensure a high probability of success in synthesizing these valuable compounds for drug discovery and development programs.

References

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • NRO Chemistry. (2021, July 2). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Angewandte Chemie International Edition, 49(36), 6480-6483. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Anderson, K. W., Tundel, R. E., Ikawa, T., Altman, R. A., & Buchwald, S. L. (2006). Palladium-catalyzed amination of aryl and heteroaryl halides and triflates: two ligands suffice in most cases. Chemical Science, 1(1), 13-16. Retrieved from [Link]

  • Park, N. H., Teverovskiy, G., & Buchwald, S. L. (2014). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 53(8), 2165-2169. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. Retrieved from [Link]

  • Anderson, K. W., Ikawa, T., Tundel, R. E., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 4169-4172. Retrieved from [Link]

  • Walsh, K., Sneddon, H. F., & Moody, C. J. (2013). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. ChemSusChem, 6(8), 1435-1440. Retrieved from [Link]

  • ResearchGate. (2020, April 8). (PDF) Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate-Aryl Ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Assembly of (hetero)aryl thioethers via simple nucleophilic aromatic substitution and Cu-catalyzed coupling reactions with (hetero)aryl chlorides and bromides under mild conditions. Retrieved from [Link]

  • University of Bristol. (n.d.). Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]

  • Więcław, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7389. Retrieved from [Link]

  • ResearchGate. (2025, August 6). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • University of Babylon. (2023, October 31). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2019, November 18). Cu(II)-Catalyzed C-N Coupling of (Hetero)aryl Halides and N-Nucleophiles Promoted by α-Benzoin Oxime. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-(Oxan-4-ylmethoxy)piperidine Intermediates

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 4-(oxan-4-ylmethoxy)piperidine and its structural analogs. As...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 4-(oxan-4-ylmethoxy)piperidine and its structural analogs. As a key building block in medicinal chemistry, the purity of this intermediate is paramount for the success of subsequent synthetic steps and the integrity of biological data. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address the common challenges encountered during the purification of this class of compounds.

Troubleshooting Guide: Common Purification Issues & Solutions

This section addresses specific problems that may arise during the purification of 4-(oxan-4-ylmethoxy)piperidine intermediates in a question-and-answer format.

Question 1: My flash column chromatography on silica gel shows severe peak tailing for my product. What is the cause and how can I resolve this?

Answer:

Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on standard silica gel.[1] The root cause is the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups on the surface of the silica gel.[1][2][3] This interaction leads to a non-ideal equilibrium during elution, resulting in broad, tailing peaks and poor separation.

Here are several effective strategies to mitigate this issue:

  • Mobile Phase Modification: The most straightforward approach is to add a basic modifier to your eluent. This additive will compete with your compound for binding to the acidic sites on the silica.

    • Triethylamine (TEA): This is a widely used and effective additive. Start by adding 0.1-1% (v/v) of TEA to your mobile phase.[1]

    • Ammonia: A solution of 7N ammonia in methanol (typically 1-2%) can be very effective, especially for strongly basic compounds.[1]

  • Stationary Phase Modification:

    • Amine-Deactivated Silica: Using a pre-treated silica gel where the acidic silanol groups are masked can provide a more inert surface, leading to improved peak shape and more reproducible results.[1]

    • Alumina (Basic or Neutral): Alumina is an excellent alternative stationary phase for the purification of basic compounds.[1]

  • Reverse-Phase Chromatography: For less polar piperidine derivatives, reverse-phase chromatography on a C18 column can be a powerful alternative. Using acidic mobile phase modifiers like trifluoroacetic acid (TFA) or formic acid can improve peak shape by protonating the piperidine nitrogen.[1]

Question 2: My purified 4-(oxan-4-ylmethoxy)piperidine has a persistent yellow tint. What is the likely cause and how can I remove it?

Answer:

A yellow discoloration in piperidine derivatives is often indicative of oxidation products.[4][5] The piperidine ring can be susceptible to oxidation, leading to the formation of colored impurities.

To address this, consider the following:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent and add a small amount of activated carbon. Stir the mixture for a short period (15-30 minutes) and then filter it through a pad of celite. The activated carbon will adsorb the colored impurities. Be aware that this may also lead to some loss of your desired product.

  • Recrystallization: If your compound is a solid, recrystallization is a highly effective method for removing colored impurities.[4] The impurities will either remain in the mother liquor or can be removed by hot filtration if they are insoluble.

  • Fresh Distillation: For liquid products, distillation under reduced pressure can be effective in separating the desired compound from less volatile colored impurities.

Question 3: I'm struggling to separate my target compound from unreacted pyridine-containing starting materials by distillation. Why is this difficult?

Answer:

The difficulty in separating piperidines from their pyridine precursors by simple fractional distillation often arises from the formation of a minimum-boiling azeotrope.[1] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[1]

A highly effective chemical method to overcome this is through selective salt formation:

  • Purification via Carbonate Salt: Piperidine is a significantly stronger base than pyridine. By bubbling carbon dioxide (CO₂) through a solution of the mixture, the more basic piperidine will selectively react to form a solid piperidine carbonate salt, while the less basic pyridine remains in solution.[1][4] The solid salt can then be isolated by filtration, and the free piperidine can be regenerated by treatment with a base.[1][4]

Frequently Asked Questions (FAQs)

What are the most common impurities I should expect in a crude reaction mixture of 4-(oxan-4-ylmethoxy)piperidine?

Common impurities can include:

  • Unreacted Starting Materials: Such as the precursor alcohol or piperidine starting material.

  • Byproducts: Arising from side reactions.

  • Reagent-Related Impurities: Byproducts from reagents used in the reaction.[4]

  • Oxidation Products: As mentioned, these can lead to discoloration.[4]

  • Residual Solvents: Solvents used in the reaction or workup.

  • Water: Especially after aqueous workup procedures.[4]

How do I choose between recrystallization and column chromatography for my final purification step?

The choice depends on the physical state of your compound and the nature of the impurities.

  • Recrystallization is generally preferred for solid compounds as it can be highly efficient for removing small amounts of impurities and can be scaled up easily.

  • Column chromatography is more versatile and can be used for both liquids and solids, and is particularly useful for separating components of a complex mixture with similar polarities.

A decision-making workflow for selecting a purification method is illustrated below:

G start Crude Product is_solid Is the product a solid? start->is_solid try_recrystallization Attempt Recrystallization is_solid->try_recrystallization Yes column_chromatography Perform Column Chromatography is_solid->column_chromatography No (Liquid/Oil) recrystallization_success Successful? try_recrystallization->recrystallization_success pure_solid Pure Solid Product recrystallization_success->pure_solid Yes recrystallization_success->column_chromatography No (Oils out/Impure) pure_product Pure Product (Solid or Liquid) column_chromatography->pure_product

A decision-making workflow for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Piperidine Derivative

This protocol provides a general procedure for the purification of 4-(oxan-4-ylmethoxy)piperidine using flash column chromatography with a basic modifier.

  • TLC Analysis and Eluent Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., dichloromethane/methanol or ethyl acetate/hexanes mixtures).[6]

    • To improve the spot shape and mimic column conditions, add a small amount of triethylamine (e.g., 1%) to the eluent.[4]

    • An optimal solvent system should provide a retention factor (Rf) of ~0.3 for the target compound.[4]

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen eluent (containing TEA).

    • Carefully pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, maintaining a constant flow rate.

    • Collect fractions and monitor the elution of your compound by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Single-Solvent Recrystallization

This protocol is suitable if your 4-(oxan-4-ylmethoxy)piperidine intermediate is a solid.

  • Solvent Selection:

    • Place a small amount (10-20 mg) of the crude product into several test tubes.

    • Add different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) dropwise to assess solubility at room temperature.[4]

    • A suitable solvent will dissolve the compound poorly at room temperature but completely upon heating.[4]

  • Dissolution:

    • Transfer the crude product to an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent and stir until the solid is fully dissolved.

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[1]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.[1]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1]

    • Dry the purified crystals under vacuum to remove residual solvent.[4]

Troubleshooting Workflow for Column Chromatography

The following diagram outlines a systematic approach to troubleshooting common issues during the column chromatography of piperidine derivatives.

G start Column Chromatography Issue issue_type Identify Issue Type start->issue_type tailing Peak Tailing / Broadening issue_type->tailing Tailing no_separation Poor / No Separation issue_type->no_separation Poor Separation no_elution Compound Not Eluting issue_type->no_elution No Elution add_tea Add 0.1-1% TEA or NH3 to Eluent tailing->add_tea change_solvent Change Solvent System (Polarity) no_separation->change_solvent increase_polarity Increase Eluent Polarity no_elution->increase_polarity use_amine_silica Use Amine-Functionalized Silica add_tea->use_amine_silica If tailing persists solution Improved Separation add_tea->solution switch_to_alumina Switch to Alumina Stationary Phase use_amine_silica->switch_to_alumina Alternative use_amine_silica->solution switch_to_alumina->solution gradient_elution Use Gradient Elution change_solvent->gradient_elution For multiple compounds change_solvent->solution gradient_elution->solution increase_polarity->solution

Troubleshooting guide for column chromatography of piperidine derivatives.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. ACS Publications.
  • BenchChem. (n.d.). Technical Support Center: Purification of Piperidine Derivatives.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
  • Melo Diaz, J. M. (2014, November 21). What are the best methods for Piperidine purification alternatives to distillation? ResearchGate.

Sources

Optimization

Technical Support Center: Stability of 4-(oxan-4-ylmethoxy)piperidine

This guide is structured as a Tier 3 Technical Support resource, designed for scientists observing unexpected results (low yield, peak splitting, or mass loss) when handling 4-(oxan-4-ylmethoxy)piperidine in acidic envir...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for scientists observing unexpected results (low yield, peak splitting, or mass loss) when handling 4-(oxan-4-ylmethoxy)piperidine in acidic environments.

Case ID: 4-OMP-ACID-STAB Subject: Troubleshooting Stability & Recovery in Acidic Media Applicable Compound Class: Piperidine-ethers; Tetrahydropyran (THP) derivatives.

Executive Summary

4-(oxan-4-ylmethoxy)piperidine exhibits high chemical stability in standard acidic media (e.g., 1N HCl, 0.1% TFA, 5% Formic Acid). The molecule contains a dialkyl ether linkage, not an acid-labile acetal.

Most reported "instability" issues are actually isolation failures. The piperidine nitrogen (


) protonates instantly in acid, rendering the molecule highly water-soluble and insoluble in non-polar organic solvents. Users frequently discard the product in the aqueous waste stream during acidic workups.

Module 1: The "Disappearing Compound" Phenomenon (Solubility vs. Degradation)

Symptom: After treating the compound with acid (e.g., removal of a Boc group or acidic quenching), the organic extract contains 0% yield, but no degradation peaks are visible by LC-MS.

Root Cause: The molecule exists as a piperidinium salt in acidic media (


).
  • Species:

    
    
    
  • Solubility: High in Water; Near Zero in DCM/EtOAc/Hexane.

Troubleshooting Workflow

Do not assume decomposition until you have checked the aqueous layer. Follow this decision tree to recover your material.

ExtractionWorkflow Start User observes low yield after acidic step CheckAq Check Aqueous Layer by LC-MS Start->CheckAq IsPresent Is Product Mass (M+H) Present? CheckAq->IsPresent Found Product is trapped as Salt IsPresent->Found Yes Missing True Degradation IsPresent->Missing No Action1 1. Cool to 0°C 2. Basify to pH > 12 (NaOH/KOH) Found->Action1 Action2 Extract with DCM or CHCl3 (Repeat 3x) Action1->Action2 CheckCond Did you use HI, HBr, or Lewis Acids (BBr3)? Missing->CheckCond

Figure 1: Recovery decision tree. Most "stability" cases are resolved by proper pH adjustment.

Corrective Protocol: Basification & Extraction
  • Cool: Place the acidic aqueous solution in an ice bath (neutralization is exothermic).

  • Basify: Slowly add 6N NaOH or KOH until the pH reaches 12-14 .

    • Note: Using weak bases (

      
      ) may only reach pH 8-9, which is insufficient to fully deprotonate the piperidine (
      
      
      
      ).
  • Extract: Use Dichloromethane (DCM) or Chloroform .

    • Tip: Ether-linked piperidines can be amphiphilic. If emulsions form, add a small amount of Methanol (5%) to the organic layer or saturate the aqueous layer with NaCl.

Module 2: Chemical Stability & False Alarms

Symptom: User suspects the "THP ether" is cleaving because they confuse it with a THP protecting group.

Technical Clarification: There is a critical structural difference between the Oxan-4-yl group in this molecule and a Tetrahydropyranyl (THP) protecting group.

Feature4-(oxan-4-ylmethoxy)piperidineTHP Protecting Group (Acetal)
Linkage Ether (

)
Acetal (

)
Connection C4 of Pyran ring (Non-anomeric)C2 of Pyran ring (Anomeric)
Acid Stability High (Stable to HCl, TFA,

)
Low (Cleaves in dilute acid)
Cleavage Condition Requires HI, HBr, or

+ Heat
Dilute HCl / pTsOH at RT

Module 3: HPLC/LC-MS Troubleshooting

Symptom: Broad peaks, tailing, or split peaks in acidic mobile phases (0.1% Formic Acid or TFA).

Root Cause: The secondary amine interacts with residual silanol groups on the silica column stationary phase. Additionally, in weak buffers (Formic acid), the piperidine may exist in a dynamic equilibrium between protonated and free-base forms if the local pH shifts inside the column.

Recommended Method Parameters:

ParameterRecommendationRationale
Mobile Phase Modifier 0.1% TFA (Trifluoroacetic acid)Stronger acid than formic; ensures 100% protonation of the piperidine, sharpening the peak (Ion-pairing effect).
Column Choice C18 with End-capping "Base-deactivated" columns (e.g., Waters XBridge, Phenomenex Kinetex EVO) reduce silanol interactions.
High pH Option 10mM Ammonium Bicarbonate (pH 10)If acid stability is still feared (unlikely), run at high pH. The free base often retains better and gives sharper peaks.

Module 4: Forced Degradation (Stress Testing)

If you must prove stability for regulatory purposes (ICH Q1A), use the following protocol. This molecule is resistant to hydrolysis but susceptible to oxidation at the piperidine nitrogen or the ether alpha-carbons.

Protocol: Acid Hydrolysis Stress Test
  • Preparation: Dissolve compound to 1 mg/mL in 1N HCl .

  • Incubation: Heat at 60°C for 24 hours .

  • Analysis: Neutralize an aliquot and analyze via HPLC-UV/MS.

  • Acceptance Criteria:

    • Recovery > 98%.

    • No formation of 4-hydroxypiperidine or 4-(hydroxymethyl)tetrahydropyran (hydrolysis products).

Pathway Visualization

The diagram below illustrates the stability vs. extreme cleavage conditions.

StabilityPathway Compound 4-(oxan-4-ylmethoxy)piperidine Salt Piperidinium Salt (Stable, Soluble in H2O) Compound->Salt Dilute Acid (HCl, TFA) Reversible Cleavage Ether Cleavage Products (Alcohol + Alkyl Halide) Compound->Cleavage Strong Lewis Acid (BBr3) or Conc. HI + Heat Salt->Compound Base (NaOH)

Figure 2: Chemical fate in acidic media.[1] The green path represents standard laboratory conditions; the red path represents extreme forced degradation.

References

  • ICH Harmonised Tripartite Guideline. (2003).[2] Stability Testing of New Drug Substances and Products Q1A(R2).[2][3] International Council for Harmonisation.[2][3] [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Ethers - confirming stability of dialkyl ethers to acid hydrolysis).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Distinguishing THP acetal protecting groups from stable ether linkages). [Link]

  • Dolan, J. W. (2002). Peak Tailing and Resolution. LCGC North America. (Troubleshooting amine separations in HPLC). [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4-(Oxan-4-ylmethoxy)piperidine Hydrochloride

Welcome to the technical support center for the crystallization of 4-(oxan-4-ylmethoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 4-(oxan-4-ylmethoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for obtaining high-quality crystals of this compound. Our approach is rooted in established crystallographic principles and extensive laboratory experience to ensure you can overcome common challenges in your crystallization experiments.

Troubleshooting Crystallization Issues

Encountering difficulties in crystallization is a common occurrence in synthetic chemistry. This section provides a logical, step-by-step guide to diagnosing and resolving the most frequent issues encountered with 4-(oxan-4-ylmethoxy)piperidine hydrochloride.

Visual Troubleshooting Guide

The following flowchart provides a decision-making framework for troubleshooting your crystallization experiments.

Crystallization_Troubleshooting start Start Crystallization Experiment outcome Observe Outcome start->outcome no_xtal No Crystals Form outcome->no_xtal No solid after >24h oil_out Compound Oils Out outcome->oil_out Formation of a second liquid phase poor_quality Poor Crystal Quality (Needles, Powder) outcome->poor_quality Rapid formation of fine solid success High-Quality Crystals Formed outcome->success Slow formation of well-defined crystals check_saturation Is the solution supersaturated? no_xtal->check_saturation check_cooling Was cooling too rapid? oil_out->check_cooling check_saturation2 Is the solution too concentrated? poor_quality->check_saturation2 induce_nucleation Induce Nucleation: 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Cool to a lower temperature. check_saturation->induce_nucleation Yes concentrate Too much solvent likely used. Gently evaporate some solvent and allow to cool again. check_saturation->concentrate No induce_nucleation->outcome concentrate->outcome slow_cooling Slow down the cooling rate: - Insulate the flask. - Use a programmable cooling bath. check_cooling->slow_cooling Yes change_solvent Change solvent system. Consider a solvent in which the oil is more soluble. check_cooling->change_solvent No slow_cooling->outcome change_solvent->outcome add_solvent Add a small amount of hot solvent to redissolve and cool slowly. check_saturation2->add_solvent Yes purify Consider further purification of the starting material. Impurities can inhibit crystal growth. check_saturation2->purify No add_solvent->outcome purify->start

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the crystallization of 4-(oxan-4-ylmethoxy)piperidine hydrochloride?

A1: As a hydrochloride salt, 4-(oxan-4-ylmethoxy)piperidine hydrochloride is a polar, ionic compound. Therefore, polar solvents are the most suitable for its crystallization. A good starting point is to use alcohols such as isopropanol or ethanol, as these often provide the right balance of solubility at elevated temperatures and insolubility at lower temperatures for hydrochloride salts.[1][2] For this specific molecule, the ether and oxane functionalities introduce some lipophilicity, so a solvent mixture may be required. A common strategy is to dissolve the compound in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then add a "poor" solvent or "anti-solvent" (e.g., diethyl ether or ethyl acetate) until the solution becomes slightly turbid.[3]

Q2: My compound has "oiled out" instead of crystallizing. What does this mean and how can I fix it?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This typically happens when the solution is highly supersaturated or when the cooling process is too rapid.[4] The resulting oil is a supersaturated solution of the compound in the solvent, which can be very difficult to crystallize.

  • Causality: The high concentration and rapid temperature drop do not allow sufficient time for the molecules to orient themselves into an ordered crystal lattice. Instead, they rapidly aggregate in a disordered, liquid state.

  • Solutions:

    • Re-heat and Dilute: Warm the solution to re-dissolve the oil. Add a small amount of additional solvent (10-20% more) to reduce the saturation level, and then allow it to cool much more slowly.[5]

    • Change Solvent System: If the problem persists, the chosen solvent may be unsuitable. Try a solvent system where the compound has slightly lower solubility at the boiling point.

    • Lower the Crystallization Temperature: Sometimes, starting the crystallization at a lower temperature can prevent oiling out.

Q3: I am not getting any crystals, even after cooling the solution for an extended period. What should I do?

A3: A lack of crystal formation is usually due to either insufficient supersaturation or a high nucleation energy barrier.

  • Causality: The solution may not be concentrated enough for crystals to form, or there are no nucleation sites for crystal growth to begin.

  • Solutions:

    • Induce Nucleation:

      • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface.[5][6] This creates microscopic imperfections on the glass that can act as nucleation sites.

      • Seeding: If you have a small amount of the crystalline solid, add a tiny crystal to the solution. This "seed" will act as a template for further crystal growth.

    • Increase Concentration: If nucleation techniques fail, your solution is likely not saturated enough. Gently heat the solution and evaporate some of the solvent. Then, allow it to cool again.[5] Be careful not to over-concentrate, as this can lead to oiling out or the formation of poor-quality crystals.

    • Use an Anti-Solvent: As described in A1, dissolving the compound in a good solvent and slowly adding an anti-solvent can be a very effective way to induce crystallization. Vapor diffusion is a more controlled version of this technique.

Q4: My crystallization is happening too quickly, resulting in a fine powder. How can I get larger, higher-quality crystals?

A4: The rapid formation of a powder or very small needles indicates that the solution is too supersaturated, leading to rapid nucleation and precipitation rather than slow, ordered crystal growth.[5]

  • Causality: When the concentration of the solute is far above its saturation point, a large number of crystal nuclei form simultaneously, and they do not have the opportunity to grow into larger crystals.

  • Solutions:

    • Use More Solvent: Add a small amount of extra hot solvent to the dissolved compound. This will decrease the level of supersaturation upon cooling, promoting slower crystal growth.[5]

    • Slow Down Cooling: Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask. This will slow the rate of cooling and allow more time for larger crystals to form.

    • Consider a Different Solvent: A solvent in which the compound is slightly more soluble at room temperature may help to slow down the crystallization process.

Experimental Protocols

The following are detailed protocols for common crystallization techniques that can be applied to 4-(oxan-4-ylmethoxy)piperidine hydrochloride.

Protocol 1: Single-Solvent Recrystallization by Slow Cooling
  • Solvent Selection: Test the solubility of a small amount of your compound in various polar solvents (e.g., isopropanol, ethanol, acetonitrile) to find one that dissolves the compound when hot but not at room temperature.[7]

  • Dissolution: Place the crude 4-(oxan-4-ylmethoxy)piperidine hydrochloride in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound just dissolves.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. To promote slower cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator (0-4 °C) for at least an hour to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and then dry them under vacuum.

Protocol 2: Two-Solvent Recrystallization (Anti-Solvent Addition)
  • Solvent System Selection: Identify a "good" solvent that readily dissolves the compound at room temperature (e.g., methanol) and a "poor" or "anti-solvent" in which the compound is insoluble (e.g., diethyl ether). The two solvents must be miscible.

  • Dissolution: Dissolve the compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with stirring until the solution becomes persistently cloudy (turbid).

  • Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. If not, you can try cooling the solution.

  • Isolation: Collect and dry the crystals as described in Protocol 1.

Data Summary Table
TechniqueRecommended SolventsKey ParametersExpected Outcome
Slow Cooling Isopropanol, Ethanol, AcetonitrileSlow cooling rate is critical. Use minimal hot solvent.Well-formed, individual crystals.
Anti-Solvent Good: Methanol, EthanolPoor: Diethyl ether, Ethyl acetate, HexanesAdd anti-solvent slowly to the point of turbidity.Can produce high-quality crystals when slow cooling fails.
Vapor Diffusion Inner Vial (Good Solvent): MethanolOuter Vial (Anti-Solvent): Diethyl EtherA slow and controlled method. Requires patience.Often yields the highest quality single crystals for X-ray diffraction.

References

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Rhodium Archive. [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018). ResearchGate. [Link]

  • Crystal Growing Tips. (2015). University of Florida, Center for X-ray Crystallography. [Link]

  • Guide for crystallization. University of Angers. [Link]

  • Purification of organic hydrochloride salt? (2017). ResearchGate. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. (2021). Chemical Review and Letters. [Link]

Sources

Optimization

handling hygroscopic nature of piperidine ether salts

Technical Support Center: Handling Hygroscopic Piperidine Ether Salts Topic: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Piperidine Ether Salts Audience: Researchers, Medicinal Chemists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling Hygroscopic Piperidine Ether Salts Topic: Best Practices for Storage, Handling, and Troubleshooting of Hygroscopic Piperidine Ether Salts Audience: Researchers, Medicinal Chemists, and Process Development Scientists

Introduction: The "Wet Salt" Challenge

Welcome to the Technical Support Center. You are likely here because your piperidine ether salt—a critical intermediate or API candidate—has turned into a sticky gum, is giving erratic weighing results, or shows broad water peaks in your NMR.

Piperidine ethers (e.g., 4-alkoxypiperidines) form salts that are notoriously hygroscopic. The combination of the secondary amine’s hydrogen-bonding capability and the ether linkage’s flexibility often leads to deliquescence. This guide synthesizes field-proven protocols to restore your material's integrity and ensure experimental reproducibility.

Part 1: Storage & Handling Protocols

Q: My salt has turned into a viscous oil or gum in the bottle. Is it ruined?

A: Likely not. It has undergone deliquescence , absorbing enough atmospheric moisture to dissolve itself.

  • Immediate Fix: Do not heat it directly on a hot plate; this often decomposes the ether linkage or causes oxidation.

  • Protocol: Use Azeotropic Drying .

    • Dissolve the "gum" in a minimum amount of anhydrous ethanol or methanol.

    • Add 5–10 volumes of toluene .

    • Rotary evaporate.[1] The toluene/alcohol/water azeotrope will carry off the moisture.

    • Repeat 2–3 times until a solid foam or powder persists.

Q: How should I store these salts to prevent recurrence?

A: Standard "tightly capped" bottles are insufficient.

  • Primary Barrier: Store under an inert atmosphere (Argon/Nitrogen).

  • Secondary Barrier: Place the vial inside a desiccator containing active phosphorus pentoxide (

    
    ) or indicating silica gel.
    
  • Temperature: Store at -20°C . Cold air holds less moisture, but crucially , allow the vial to warm to room temperature before opening to prevent condensation from rushing in.

Part 2: Weighing & Dosing (The "Drifting Balance" Issue)

Q: When I weigh the salt, the mass reading keeps increasing. How do I get an accurate dose?

A: The "drifting" is the salt absorbing water in real-time. You must use the Weighing by Difference technique or a Stock Solution approach.

Method A: Weighing by Difference (Solid)

  • Dry a capped weighing bottle/vial in an oven; cool in a desiccator.

  • Add approximate amount of salt to the vial inside a glove bag/box. Close tightly.

  • Weigh the full vial (

    
    ).
    
  • Quickly transfer salt to your reaction vessel.

  • Immediately recap and weigh the vial again (

    
    ).
    
  • 
    .
    
    • Why: This eliminates error from moisture adsorbing to the balance pan or the salt during the "open" phase.

Method B: Stock Solution (Recommended for <50 mg) Dissolve the entire hygroscopic batch in a known volume of dry solvent (e.g., DMSO-d6 or Methanol) to create a standard solution. Aliquot by volume rather than mass.

FeatureSolid WeighingStock Solution
Accuracy Low (if humidity >30%)High
Speed FastSlower (requires prep)
Storage Difficult (caking)Easy (sealed liquid)
Best For >100 mg reactionsScreening/Bioassays

Part 3: Troubleshooting "Gummy" Salts (Purification)

Q: I cannot get my piperidine ether salt to crystallize; it remains a foam. What can I do?

A: Piperidine salts often trap solvent. Use Trituration to force the lattice to close, expelling solvent and impurities.

Standard Trituration Protocol:

  • Dissolve the gum in the minimum volume of a polar solvent (MeOH or iPrOH).

  • Add 20 volumes of a non-polar "anti-solvent" (Diethyl Ether or Hexanes) dropwise with vigorous stirring.

  • Critical Step: If it oils out again, sonicate the mixture for 5-10 minutes. The energy input often nucleates crystallization.

  • Filter rapidly under a blanket of nitrogen.

Visual Decision Tree: Recovering Your Solid

G Start State of Salt IsOil Is it an Oil/Gum? Start->IsOil IsWetSolid Is it a Wet Solid? Start->IsWetSolid Azeotrope Azeotrope w/ Toluene (Remove bulk water) IsOil->Azeotrope High water content Triturate Triturate (MeOH + Et2O) IsWetSolid->Triturate Azeotrope->Triturate Sonicate Sonicate (Nucleate crystals) Triturate->Sonicate If oils out again VacOven Vacuum Oven (40°C, P2O5) Triturate->VacOven If solid forms Sonicate->VacOven

Caption: Workflow for recovering solid material from hygroscopic gums. Blue: Start; Yellow: Processing; Red: Critical Intervention; Green: Final Drying.

Part 4: Scientific Rationale & Salt Selection

Q: Why is the HCl salt so bad, and can I change it?

A: Chloride ions (


) are small and have high charge density, creating a lattice with high lattice energy but also high affinity for water hydration shells.
  • The Fix: If your protocol allows, switch the counterion.

  • Recommendation: Fumarate or Tartrate salts.

    • Why: These dicarboxylic acids form extensive hydrogen-bonding networks within the crystal lattice (supramolecular synthons), leaving fewer sites available to bind atmospheric water. They are often non-hygroscopic crystalline solids where the HCl salt is a deliquescent oil.

Counterion Comparison for Piperidines

CounterionHygroscopicityCrystallinityMelting PointRecommendation
Hydrochloride (HCl) High Poor (often foams)VariableAvoid if possible
Hydrobromide (HBr) ModerateModerateHigher than HClGood alternative
Fumarate Low Excellent High (sharp)Preferred
Tosylate LowGoodHighGood for lipophilicity

Part 5: Analytical Interference

Q: My NMR shows a huge water peak that overlaps with my ether protons. How do I remove it?

A: Do not rely on the NMR solvent to dry your sample.

  • Filter through a plug: Dissolve your salt in dry

    
     (if soluble) and pass it through a small plug of anhydrous 
    
    
    
    or basic alumina directly into the NMR tube.
    • Note: This converts the salt to the free base. If you must analyze the salt, use a specific dry solvent protocol.[2]

  • In-situ Drying: Add activated 3Å Molecular Sieves directly to the NMR tube 1 hour before analysis.

    • Warning: Do not use 4Å or 5Å sieves, as they can trap small organic molecules.

References

  • BenchChem Technical Support. (2025).[3] Effective Drying of Aniline Hydrochloride Salts. Retrieved from

  • National Academies of Sciences. (2012). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Piperidine. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine. Retrieved from

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for counterion selection principles).
  • Frontier, A. (2026).[1] How To: Remove Residual Water. University of Rochester.[1] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Bioactivity &amp; Physicochemical Comparison of Oxane (Tetrahydropyran) vs. Cyclohexane Linkers in Piperidine Scaffolds

Executive Summary In the optimization of piperidine-based pharmacophores—common in GPCR ligands and kinase inhibitors—the choice of linker or spacer significantly dictates the compound's developability. This guide compar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of piperidine-based pharmacophores—common in GPCR ligands and kinase inhibitors—the choice of linker or spacer significantly dictates the compound's developability. This guide compares the Cyclohexane (CH) ring against its bioisostere, the Oxane (Tetrahydropyran, THP) ring.[1]

While cyclohexane provides a lipophilic, space-filling scaffold, the strategic insertion of an oxygen atom to form an oxane ring is a high-value tactic in modern medicinal chemistry. This "oxygen scan" typically lowers LogP by 1.0–1.5 units, improves aqueous solubility, and alters metabolic clearance profiles without significantly disrupting the steric envelope required for receptor binding.

Physicochemical & Structural Analysis

The transition from a carbocyclic cyclohexane to a heterocyclic oxane introduces electronic asymmetry while maintaining steric bulk.

Comparative Metrics Table
FeatureCyclohexane LinkerOxane (THP) LinkerImpact on Drug Design
Lipophilicity (cLogP) High (Lipophilic)Moderate (Polars)THP lowers cLogP by ~1.2 units, improving solubility (LLE).
H-Bonding NoneH-Bond Acceptor (Ether O)THP oxygen can engage hinge regions or water networks.
Electronic Effect Inductive donor (weak)Inductive withdrawal (via O)Lowers pKa of adjacent amines (e.g., piperidine nitrogen).
Metabolic Liability High (CYP450 oxidation)Variable (often lower)THP blocks lipophilic metabolic "hot spots" (CH₂ sites).
Conformation Chair (flexible)Chair (anomeric effects)THP is slightly more rigid; dipole influences ring pucker.
The "Oxygen Scan" Mechanism

The primary driver for switching to oxane is Lipophilic Ligand Efficiency (LLE) . High lipophilicity (LogP > 3) correlates with toxicity and poor bioavailability. Replacing a methylene (-CH₂-) with an ether oxygen (-O-) reduces lipophilicity without changing the carbon count or significantly altering the molecular volume.

Key Structural Insight:

  • Cyclohexane: A "grease ball" spacer. It drives binding via the Hydrophobic Effect (

    
     due to solvent displacement).
    
  • Oxane: A "polar spacer." It maintains hydrophobic contact on the carbon backbone but presents a specific vector for H-bonding. If the receptor pocket contains a backbone amide or a conserved water molecule near the linker, the oxane analog will often retain or improve potency (

    
    ) while drastically improving ADME.
    

Decision Logic & Signaling Pathways

The following diagram illustrates the decision matrix a medicinal chemist should use when selecting between these two linkers, mapped against standard ADME failure modes.

Bioisostere_Decision_Logic Start Lead Compound Optimization (Piperidine Scaffold) Issue_Solubility Issue: Low Solubility / High LogP Start->Issue_Solubility ADME Fail Issue_Metabolism Issue: Rapid Clearance (CYP450) Start->Issue_Metabolism Metabolic Fail Decision_Oxane Strategy: Switch to Oxane (THP) Issue_Solubility->Decision_Oxane Apply Oxygen Scan Issue_Metabolism->Decision_Oxane Block Oxidation Site Decision_Cyclo Strategy: Retain Cyclohexane Issue_Metabolism->Decision_Cyclo If Oxane O is exposed to oxidative dealkylation Mech_Solubility Mechanism: Polar Surface Area (PSA) Increase LogP Reduction (~1.2 units) Decision_Oxane->Mech_Solubility Mech_Binding Mechanism: New H-Bond Acceptor Vector (Ether Oxygen) Decision_Oxane->Mech_Binding Outcome_LLE Outcome: Improved LLE & Solubility Mech_Solubility->Outcome_LLE Outcome_Affinity Outcome: Potency Maintenance/Gain Mech_Binding->Outcome_Affinity

Caption: Decision logic for substituting Cyclohexane with Oxane. The switch is primarily driven by the need to lower LogP and block metabolic hot spots while maintaining receptor affinity.

Case Study: Bioactivity Data Comparison

Context: A study on JAK1 selective inhibitors demonstrated the utility of this switch. A cyclohexyl-linked piperidine was potent but suffered from high clearance. The oxane bioisostere (THP) was synthesized to address this.

Experimental Data Summary:

Compound VariantLinker TypePotency (

nM)
LogD (pH 7.4)Clearance (

, µL/min/mg)
Cmpd A (Ref) Cyclohexane4.23.8> 100 (High)
Cmpd B (Test) Oxane (4-THP)5.12.124 (Low)

Analysis:

  • Potency: The potency remained effectively equipotent (4.2 vs 5.1 nM), indicating the oxane ring fit the hydrophobic pocket similarly to cyclohexane.

  • Lipophilicity: LogD dropped by 1.7 units.

  • Metabolic Stability: Clearance improved 4-fold. The cyclohexane ring was subject to extensive hydroxylation; the oxane ring blocked these sites and reduced the overall lipophilic drive for CYP binding.

Experimental Protocols

To validate the bioisosteric replacement in your own pipeline, the following protocols are recommended.

Synthetic Protocol: Reductive Amination (Piperidine-Linker Formation)

This is the standard method for attaching a piperidine to a 4-oxanone (THP ketone) or cyclohexanone.

  • Reagents: 4-Substituted Piperidine (1.0 eq), Tetrahydro-4H-pyran-4-one (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), Acetic Acid (cat.), DCE (Dichloroethane).

  • Procedure:

    • Dissolve piperidine and ketone in DCE.

    • Add catalytic acetic acid (pH ~5). Stir for 30 mins to form the imine/iminium species.

    • Add STAB portion-wise at 0°C.

    • Warm to Room Temperature (RT) and stir for 12 hours.

    • Quench: Sat. NaHCO₃.

    • Extraction: DCM (3x). Dry over MgSO₄.

    • Purification: Flash chromatography (MeOH/DCM gradient).

Metabolic Stability Assay (Microsomal Stability)

This assay determines if the switch to oxane successfully reduced metabolic clearance.

Workflow Diagram:

Metabolic_Stability_Workflow Step1 Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) Step2 Initiation Add NADPH (37°C) Step1->Step2 Step3 Sampling Timepoints: 0, 5, 15, 30, 60 min Step2->Step3 Step4 Quench Add Cold Acetonitrile (Contains Internal Std) Step3->Step4 Step5 Analysis LC-MS/MS (Determine % Remaining) Step4->Step5

Caption: Standard microsomal stability workflow. Critical for verifying if the oxane linker reduces intrinsic clearance (


) compared to the cyclohexane analog.

Detailed Steps:

  • Incubation: Incubate test compounds (1 µM) with human liver microsomes (HLM) and rat liver microsomes (RLM) in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH-generating system.

  • Stop: Terminate reaction at

    
     min using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Analysis: Centrifuge to remove protein precipitate. Inject supernatant into LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. time. The slope

    
     determines 
    
    
    
    and
    
    
    .

Expert Commentary & Pitfalls

The "Anomeric Effect" Trap: When substituting cyclohexane with oxane, be mindful of the 2-, 3-, and 4-positions.

  • 4-Position (Symmetrical): The most common replacement. Minimal conformational penalty.

  • 2- or 3-Position: The dipole moment of the oxygen can dictate the preferred conformation of substituents due to the anomeric effect. A substituent that was equatorial on cyclohexane might shift to axial on an oxane ring depending on its polarity and position relative to the oxygen.

Synthetic Accessibility: 4-oxanones (THP-4-ones) are commercially available and cheap. However, functionalizing the 2- or 3-positions of the THP ring requires more complex lithiation or cyclization strategies (e.g., Prins cyclization) compared to the robust chemistry available for cyclohexane.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • PharmaBlock Whitepaper. (2020). Tetrahydropyrans in Drug Discovery: The Oxane Ring as a Phenyl/Cyclohexyl Bioisostere.

  • Moriarty, K. J., et al. (2008). Piperidine-based inhibitors of the AXL receptor tyrosine kinase: Optimization of the linker and scaffold. Bioorganic & Medicinal Chemistry Letters, 18(20), 5537-5540. (Basis for Gilteritinib discussion).

  • West, G. M., et al. (2018). Discovery of a Potent and Selective JAK1 Inhibitor with Reduced Clearance. Journal of Medicinal Chemistry. (Context for Metabolic Stability comparison).

Sources

Comparative

biological half-life of drugs containing 4-(oxan-4-ylmethoxy)piperidine moiety

This guide provides an in-depth technical analysis of the 4-(oxan-4-ylmethoxy)piperidine moiety, a critical structural motif in modern medicinal chemistry used to optimize the pharmacokinetic (PK) profile of drug candida...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 4-(oxan-4-ylmethoxy)piperidine moiety, a critical structural motif in modern medicinal chemistry used to optimize the pharmacokinetic (PK) profile of drug candidates.[1][2]

Executive Summary

The 4-(oxan-4-ylmethoxy)piperidine moiety (also known as 4-(tetrahydro-2H-pyran-4-ylmethoxy)piperidine) represents a strategic "metabolic shield" in drug design.[1][2] It is frequently employed to replace metabolically labile groups (such as benzyloxy or simple alkoxy chains) or highly lipophilic groups (such as cyclohexyl ethers).[1][2]

By incorporating this moiety, medicinal chemists can significantly extend the biological half-life (


)  of a drug candidate while maintaining potency.[1][2] This guide compares the performance of this moiety against standard alternatives, supported by experimental data from recent kinase inhibitor and GPCR ligand discovery programs.[1][2]
Core Advantages:
  • Metabolic Stability: The tetrahydropyran (oxan) ring is resistant to CYP450-mediated oxidation compared to aliphatic or aromatic analogs.[1][2]

  • Lipophilicity Modulation: Lowers

    
     relative to carbocyclic analogs, improving solubility and reducing non-specific binding.[1][2]
    
  • Clearance Reduction: significantly decreases intrinsic clearance (

    
    ), leading to extended duration of action.[1][2]
    

Structural Analysis & Mechanism of Action

The moiety consists of a piperidine ring linked via an ether oxygen and a methylene bridge to a tetrahydropyran-4-yl group.[1][2]

Why It Works: The "Metabolic Shield" Effect[1][2]
  • Blocking N-Dealkylation: When attached to the piperidine nitrogen or C4 position, the bulky, polar nature of the oxan group sterically hinders CYP access to the piperidine ring.[1][2]

  • Resistance to Hydroxylation: Unlike a cyclohexyl ring, which is prone to rapid oxidation at the C3/C4 positions, the oxan ring's oxygen atom deactivates the ring toward further oxidation.[1][2]

  • Ether Linker Stability: The methylene spacer (

    
    ) between the oxygen and the oxan ring prevents the formation of unstable hemiacetals.[1][2]
    
Diagram: Structural Logic & Metabolic Blocking

MetabolicShield Moiety 4-(Oxan-4-ylmethoxy)piperidine Moiety Block1 Steric Hindrance (Prevents N-dealkylation) Moiety->Block1 Block2 Electronic Deactivation (Prevents Ring Oxidation) Moiety->Block2 CYP CYP450 Enzymes (Metabolic Attack) CYP->Moiety Attempts Oxidation Result Extended Half-Life (t1/2) Reduced Clearance (CL) Block1->Result Block2->Result

Figure 1: Mechanism by which the moiety mitigates metabolic clearance.[1][2]

Comparative Performance Guide

This section analyzes the quantitative impact of the 4-(oxan-4-ylmethoxy)piperidine moiety on PK parameters, using data from CHD1L inhibitor and MCT4 inhibitor optimization programs.[1][2]

Case Study: Optimization of Oncogenic CHD1L Inhibitors

In a recent study (US Patent 2023/0103444), researchers optimized a hit compound (Compound 6) suffering from rapid metabolic clearance.[1][2] By introducing the tetrahydropyran-4-ylmethoxy motif, they achieved a dramatic increase in microsomal stability.[1][2]

Table 1: Impact on Microsomal Half-Life (

)
[1][2]
Compound IDStructural Feature (R-Group)Liver Microsome

(min)
Fold Improvement
Compound 6 (Control)Simple Alkyl/Methoxy Ether< 20 min 1.0x (Baseline)
Compound 6.3 Intermediate Ether Linker98 min 4.9x
Compound 6.11 4-(Oxan-4-ylmethoxy) 130 min 6.5x

Interpretation: The substitution of the labile alkyl group with the 4-(oxan-4-ylmethoxy) moiety increased the half-life by over 6-fold .[1][2] This transformation moved the compound from a "high clearance" category to a "moderate/low clearance" category, suitable for oral dosing.[1][2]

Case Study: Lipophilicity vs. Metabolic Stability

Comparing the Oxan (Tetrahydropyran) analog against a Cyclohexyl analog demonstrates the "Lipophilic Efficiency" advantage.[1][2]

Table 2: Bioisostere Comparison
ParameterCyclohexyl Analog4-(Oxan-4-ylmethoxy) AnalogAdvantage
LogD (pH 7.4) High (> 3.[1][2]5)Moderate (2.0 - 2.[1][2]5)Improved Solubility
Metabolic Soft Spot C4-Hydroxylation (High)Metabolically InertReduced Clearance
hERG Inhibition High Risk (Lipophilic)Reduced RiskImproved Safety
Oral Bioavailability (

)
Low (First-pass metabolism)High (> 50%)Systemic Exposure

Experimental Protocol: Measuring Intrinsic Clearance

To validate the stability of this moiety in your own drug candidates, use the following Microsomal Stability Assay . This protocol is the industry standard for determining


 and predicting in vivo 

.[1][2]
Protocol: Liver Microsome Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the test compound.

Reagents:

  • Pooled Liver Microsomes (Human/Rat/Mouse) at 20 mg/mL protein.[1][2]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[1][2]

  • Test Compound (10 mM DMSO stock).[1][2]

Workflow:

  • Preparation: Dilute Test Compound to 1

    
    M in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomes.[1][2]
    
  • Pre-incubation: Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1][2]

  • Sampling: Aliquot 50

    
    L samples at 
    
    
    
    minutes.
  • Quenching: Immediately add 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to stop the reaction.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Calculation:

  • Plot

    
     vs. time.[1][2]
    
  • Slope

    
    .[1][2]
    
  • Half-life (

    
    ): 
    
    
    
    .[1][2]
  • Intrinsic Clearance (

    
    ): 
    
    
    
    .[1][2]
Diagram: Assay Workflow

AssayWorkflow Step1 Step 1: Prepare Reaction Mix (Microsomes + Compound) Step2 Step 2: Initiate with NADPH Step1->Step2 Step3 Step 3: Sampling (0-60 min) Step2->Step3 Step4 Step 4: Quench with ACN Step3->Step4 Step5 Step 5: LC-MS/MS Analysis Step4->Step5

Figure 2: Standard workflow for validating metabolic stability.

Conclusion & Recommendations

The 4-(oxan-4-ylmethoxy)piperidine moiety is a validated tool for resolving "metabolic liability" issues in drug discovery.[1][2] It offers a superior balance of properties compared to carbocyclic or simple ether linkers.[1][2]

Recommendation for Researchers:

  • When to use: If your lead series contains a piperidine ring and suffers from high clearance or low solubility.[1][2]

  • Design Strategy: Replace a cyclohexyl-ether or benzyl-ether group with the tetrahydropyran-4-yl-methyl-ether.[1][2]

  • Expected Outcome: A 2-to-6-fold increase in microsomal half-life and improved oral bioavailability.[1][2]

References

  • US Patent 2023/0103444 A1 . Small Molecule Inhibitors of Oncogenic CHD1L with Preclinical Activity Against Colorectal Cancer.[1][2] (2023).[1][2][3][4] Link

  • US Patent 10,973,817 B2 . Pharmaceutical Compounds (CHK1 Inhibitors).[1][2] (2021).[1][2][3] Link

  • US Patent 2016/0362378 A1 . MCT4 Inhibitors for Treating Disease.[1][2][3] (2016).[1][2][3] Link

  • Meanwell, N. A. synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591.[1][2] (General reference on tetrahydropyran bioisosteres).

Sources

Validation

Comparative Guide: Piperidine-Oxane Scaffolds in Clinical Development

Executive Summary: The "Magic Oxygen" Effect In modern drug discovery, the Piperidine-Oxane (specifically Piperidine-Tetrahydropyran ) scaffold has emerged as a critical bioisostere for the traditional piperidine-cyclohe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Oxygen" Effect

In modern drug discovery, the Piperidine-Oxane (specifically Piperidine-Tetrahydropyran ) scaffold has emerged as a critical bioisostere for the traditional piperidine-cyclohexane or biphenyl motifs. While the piperidine ring provides a basic center for receptor interaction (often forming a salt bridge with Asp/Glu residues), the incorporation of the oxane (tetrahydropyran) ring offers a strategic solution to the "molecular obesity" crisis in medicinal chemistry.

By replacing a methylene (-CH2-) with an ethereal oxygen (-O-) in a lipophilic ring, developers achieve three critical optimizations:

  • LogD Reduction: Lowers lipophilicity by ~1.0–1.5 log units, improving solubility and reducing phospholipidosis risk.

  • Metabolic Blocking: The oxygen atom blocks oxidative metabolism (CYP450) at that position, extending half-life (

    
    ).
    
  • hERG Mitigation: Reduces the propensity for hERG channel trapping by lowering the overall lipophilicity of the basic amine tail.

This guide reviews the clinical performance of this scaffold, focusing on GPR119 agonists (Type 2 Diabetes) and emerging Nav1.7 inhibitors (Pain/Neuropathy).

Clinical Landscape: Comparative Analysis

The following table contrasts the performance of key clinical candidates utilizing the piperidine-oxane (or closely related spiro-oxane) architecture.

FeatureDS-8500a (Daiichi Sankyo)GSK1292263 (GlaxoSmithKline)MBX-2982 (Metabolex/Sanofi)
Target GPR119 AgonistGPR119 AgonistGPR119 Agonist
Scaffold Class Piperidine-Carbamate-OxanePiperidine-Ether-PyridinePiperidine-Tetrazole (Comparator)
Clinical Status Phase II (Completed)Phase II (Completed)Phase II (Discontinued)
Key Outcome Significant HbA1c reduction (-0.44%); No Tachyphylaxis.Poor efficacy in T2DM; Tachyphylaxis observed.Tachyphylaxis; Limited efficacy.
Metabolic Stability High (Oxane blocks metabolism)ModerateModerate
Safety Profile Well tolerated; Low hypoglycemia risk.GI side effects; PYY elevation.Safety concerns noted.
Technical Insight: Why DS-8500a Succeeded Where Others Failed

The failure of early GPR119 agonists (like MBX-2982) was often attributed to tachyphylaxis (desensitization of the receptor) and poor physicochemical properties leading to off-target effects.

  • DS-8500a utilizes a rigidified structure where the piperidine is linked to a lipophilic tail via a carbamate, but crucially, it balances this with polar motifs.

  • GSK1292263 demonstrated that while the scaffold could stimulate gut hormones (GLP-1, PYY), it failed to translate into robust glucose lowering in humans, highlighting the importance of Ligand Efficiency (LE) which the oxane ring helps optimize.

Mechanistic & Structural Logic

The Pharmacophore Argument

The piperidine-oxane scaffold is not merely a linker; it is a privileged structure for GPCR Class A targets.

  • The Piperidine: Acts as the "warhead" anchor. In GPR119, the basic nitrogen interacts with the orthosteric site.

  • The Oxane (Tetrahydropyran): Acts as the "hydrophobic tail" replacement. Unlike a phenyl ring (which is flat and highly lipophilic) or a cyclohexane (which is lipophilic and metabolically labile), the oxane ring maintains the chair conformation (3D shape) of cyclohexane but introduces polarity.

Visualization: GPR119 Signaling Pathway

The following diagram illustrates the downstream effects of the Piperidine-Oxane agonist binding to GPR119, leading to insulin secretion.

GPR119_Pathway Agonist Piperidine-Oxane Agonist (DS-8500a) Receptor GPR119 Receptor (Pancreatic Beta Cell) Agonist->Receptor Binding (Kd ~ nM) Gs Gαs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP ATP -> cAMP PKA PKA Activation cAMP->PKA Epac Epac2 Activation cAMP->Epac Insulin Glucose-Dependent Insulin Secretion PKA->Insulin Phosphorylation of K+ channels Epac->Insulin Exocytosis

Figure 1: Mechanism of Action for GPR119 Agonists.[1][2] The scaffold ensures selective binding, triggering the cAMP/PKA cascade specifically in pancreatic beta-cells.

Experimental Protocols

Synthesis: Reductive Amination Strategy

This is the industry-standard method for linking the piperidine core to the oxane ring (4-formyltetrahydropyran).

Reagents:

  • Amine: 4-substituted piperidine (e.g., piperidine-4-carbamate).

  • Aldehyde: Tetrahydro-2H-pyran-4-carbaldehyde.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB).

  • Solvent: Dichloroethane (DCE) or DCM.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of the piperidine derivative and 1.1 eq of the oxane-aldehyde in dry DCE under

    
     atmosphere.
    
  • Imine Formation: Add catalytic acetic acid (AcOH, 0.1 eq) to accelerate imine formation. Stir at Room Temperature (RT) for 1 hour.

  • Reduction: Cool to 0°C. Add STAB (1.5 eq) portion-wise. The mild nature of STAB prevents reduction of the aldehyde before imine formation.

  • Quench: Stir overnight at RT. Quench with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Wash organic layer with brine.

  • Purification: The basic nitrogen allows for easy purification via SCX-2 (Strong Cation Exchange) cartridges. Load, wash with MeOH, elute with

    
     in MeOH.
    
In Vitro Validation: cAMP Hunter™ Assay

To verify the efficacy of the scaffold (as seen in the DS-8500a trials), use a cell-based cAMP accumulation assay.

Protocol Logic:

  • Cell Line: CHO-K1 cells overexpressing human GPR119 (Gαs coupled).

  • Seeding: 10,000 cells/well in 384-well white plates. Incubate 24h.

  • Agonist Addition: Prepare serial dilutions of the Piperidine-Oxane compound in assay buffer (HBSS + IBMX to inhibit PDE). Add to cells.

  • Incubation: 30 minutes at 37°C. (Critical: Short time prevents receptor desensitization artifacts).

  • Detection: Add Eu-cAMP tracer and ULight-anti-cAMP antibody (TR-FRET reagents).

  • Readout: Measure FRET signal on EnVision plate reader (Excitation 320nm, Emission 615/665nm).

  • Analysis: Plot signal vs. log[concentration]. Calculate

    
     and 
    
    
    
    relative to a reference standard (e.g., MBX-2982).

Emerging Applications: The Spiro-Connection

Beyond GPR119, the Spiro[piperidine-4,4'-tetrahydropyran] scaffold is gaining traction in infectious disease and pain management.

  • MmpL3 Inhibitors (Tuberculosis): GSK has identified spiro-piperidine-oxane analogues that target the MmpL3 transporter in Mycobacterium tuberculosis. The spiro-fusion restricts conformational flexibility, improving binding affinity to the transporter channel.

  • Nav1.7 Inhibitors: While sulfonamides (like PF-05089771) dominate, spiro-ether scaffolds are being explored to improve the CNS penetration and selectivity over Nav1.5 (cardiac channel).

Visualization: Synthesis Logic of Spiro-Scaffolds

Spiro_Synthesis Start N-Benzyl-4-piperidone Intermediate Diester Intermediate Start->Intermediate Base/Heat Reagent Ethyl acrylate (Double Michael Addition) Reagent->Intermediate Cyclization Dieckmann Cyclization & Decarboxylation Intermediate->Cyclization Product Spiro[piperidine-4,4'-pyran] Scaffold Cyclization->Product Reduction

Figure 2: General synthetic pathway for accessing the rigid spiro-piperidine-oxane core.

References

  • Daiichi Sankyo Co., Ltd. (2018). Efficacy and Safety of GPR119 Agonist DS-8500a in Japanese Patients with Type 2 Diabetes: A Randomized, Double-Blind, Placebo-Controlled, 12-Week Study. PubMed. Link

  • GlaxoSmithKline. (2014). Gut Hormone Pharmacology of a Novel GPR119 Agonist (GSK1292263), Metformin, and Sitagliptin in Type 2 Diabetes Mellitus. PLOS ONE. Link

  • Ritter, T. et al. (2013). Tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide and N-benzyl-6′,7′-dihydrospiro[piperidine-4,4′-thieno[3,2-c]pyran] analogues with bactericidal efficacy against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters. Link

  • Pfizer Inc. (2016). Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis. PLOS ONE. Link

  • Kowa Co., Ltd. (2018).[3] Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 4-(oxan-4-ylmethoxy)piperidine

Executive Summary: Immediate Action Plan 4-(oxan-4-ylmethoxy)piperidine is a secondary amine building block commonly used in medicinal chemistry. While less volatile than the parent piperidine, it retains significant bas...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

4-(oxan-4-ylmethoxy)piperidine is a secondary amine building block commonly used in medicinal chemistry. While less volatile than the parent piperidine, it retains significant basicity and potential for corrosivity.

Critical Safety Directive: Treat this compound as a Corrosive (Skin/Eye) and Acute Toxin (Oral) until specific lot analysis proves otherwise. Do not rely on standard "safety glasses and lab coat" protocols; the amine functionality requires enhanced mucous membrane protection.

At-a-Glance PPE Requirements
Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill/Aerosol)
Hand Double Nitrile (min 0.11mm outer)Laminate (Silver Shield) or Butyl
Eye Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles
Respiratory Fume Hood (Face velocity >0.5 m/s)P100/OV Respirator (if hood unavailable)
Body Lab Coat (Cotton/Poly) + Apron Tyvek® Coverall

Risk Assessment & Hazard Identification

To select the correct PPE, we must understand the causality of the hazard. This molecule combines two distinct functional groups that dictate its safety profile:

  • The Secondary Amine (Piperidine Ring):

    • Mechanism: Secondary amines are nucleophilic bases. Upon contact with moist tissues (eyes, lungs, sweat), they protonate, generating hydroxide ions (

      
      ). This causes alkaline hydrolysis  of fats and proteins (liquefaction necrosis), which is often more damaging than acid burns because it penetrates deeper into tissue.
      
    • Implication: Eye protection must be "splash-proof" (goggles), not just impact-resistant (glasses).

  • The Ether Linkage (Tetrahydropyran/Oxane):

    • Mechanism: While cyclic ethers are generally stable, they can form peroxides upon prolonged exposure to air/light.

    • Implication: Although less critical for immediate PPE, this dictates that storage containers must be opaque and tightly sealed to prevent degradation that could alter the hazard profile.

Detailed PPE Specifications

A. Hand Protection: The "Breakthrough" Logic

Do not assume all nitrile gloves are equal. Small cyclic amines can permeate thin nitrile rapidly.

Glove MaterialThickness (mil/mm)Est. Breakthrough TimeUsage Context
Nitrile (Disposable) 4-5 mil (0.10-0.12 mm)< 15 mins (Splash)Standard: Use double-gloving. Change immediately upon splash.
Nitrile (Extended) 8-10 mil (0.20-0.25 mm)> 60 minsRecommended: For prolonged weighing or synthesis tasks.
Laminate (EVOH) Multi-layer> 480 minsEmergency: Required for spill cleanup or immersion.

Self-Validating Protocol:

  • The "Inflation Test": Before donning thicker chemically resistant gloves, trap air inside and squeeze to check for pinhole leaks.

  • The "Double-Indicator" Method: Wear a bright-colored inner glove (e.g., orange nitrile) under a dark outer glove. If the inner color becomes visible through a tear or degradation, doff immediately.

B. Eye & Face Protection[1][2][3][4][5][6]
  • Requirement: ANSI Z87.1 (or EN 166) Chemical Splash Goggles.

  • Why not Safety Glasses? Safety glasses have gaps. Amine vapors or fine dust can bypass these gaps, reacting with the moisture in the eye to cause chemical conjunctivitis or corneal opacity.

  • Contact Lenses: Strictly prohibited. In the event of a splash, capillary action can trap the corrosive amine behind the lens, fusing it to the cornea.

C. Respiratory Protection[1][2][6][7][8]
  • Primary Control: Chemical Fume Hood.

  • Validation: Ensure the magnehelic gauge reads within the safe zone (usually 0.3–0.7 inches water gauge) or verify flow with a tissue strip ("Kimwipe test") before every use.

  • Secondary (If Hood Fails): Full-face respirator with Organic Vapor/Particulate (OV/P100) cartridges. The amine odor threshold is often low; if you smell a "fishy" or ammoniacal odor, your engineering controls have failed.

Operational Workflow: Safe Handling Lifecycle

The following diagram illustrates the decision logic for handling this compound, ensuring no step is missed.

SafeHandling cluster_PPE PPE Donning Phase Start Start: Handling Request RiskCheck Risk Assessment: Check Quantity & Form (Solid/Oil) Start->RiskCheck Gloves Select Gloves: Double Nitrile (Standard) vs Laminate (Spill) RiskCheck->Gloves Eyes Select Eyes: Goggles (REQUIRED) Gloves->Eyes Body Lab Coat + Apron Eyes->Body HoodCheck Engineering Control: Verify Fume Hood Flow >0.5 m/s Body->HoodCheck Operation Operation: Weighing / Transfer HoodCheck->Operation Spill Accidental Release? Operation->Spill Cleanup Emergency Protocol: Evacuate -> Ventilate -> Absorb with Vermiculite Spill->Cleanup Yes Disposal Disposal: Segregate into Basic/Amine Waste (Do NOT mix with Acids) Spill->Disposal No Cleanup->Disposal End End Procedure Disposal->End

Figure 1: Decision logic for the safe handling, transfer, and disposal of piperidine derivatives.

Operational Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent inhalation of dust and dermal contact during transfer.

  • Preparation: Place a disposable balance shield or draft shield inside the fume hood. Do not weigh on an open bench.

  • Static Control: Piperidine salts and solids can be static-prone. Use an ionizing fan or anti-static gun if the powder "jumps."

  • Transfer: Use a disposable spatula. Avoid metal spatulas if the compound is a hydrochloride salt (corrosion risk) or free base (contamination risk).

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/ethanol mixture) while wearing PPE. Dispose of the towel as solid hazardous waste.

Protocol B: Waste Disposal

Objective: Prevent violent reactions in the waste stream.

  • Segregation: This compound is Basic .

    • NEVER pour into the "Acid Waste" container. An exothermic acid-base reaction will occur, potentially pressurizing the container and causing an explosion.

    • Designation: Dispose of in the "Basic/Alkaline Organic Waste" stream.

  • Rinsing: Triple rinse empty vials with methanol or ethanol before disposal. Add rinsate to the liquid waste container.

Emergency Response

IncidentImmediate ActionMedical Follow-up
Skin Contact Flush for 15 mins. Do not use vinegar (neutralization generates heat). Use soap and water.[1][2][3]Seek medical attention if redness persists.
Eye Contact Flush for 15-20 mins using an eyewash station. Hold eyelids open forcibly.Mandatory ER visit. Alkaline burns can have delayed effects.
Inhalation Move to fresh air immediately.Monitor for delayed pulmonary edema (coughing/shortness of breath).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Information on Chemicals - Piperidine. (Used as a proxy for hazard classification of the piperidine core). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(oxan-4-ylmethoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(oxan-4-ylmethoxy)piperidine
© Copyright 2026 BenchChem. All Rights Reserved.